molecular formula C10H18O2 B2784812 2-(2-Methylpropyl)hex-5-enoic acid CAS No. 1521680-52-3

2-(2-Methylpropyl)hex-5-enoic acid

Cat. No.: B2784812
CAS No.: 1521680-52-3
M. Wt: 170.252
InChI Key: GKIOPTBQHQARRY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)hex-5-enoic acid is a carboxylic acid with the molecular formula C10H18O2 . It is characterized by a hex-5-enoic acid chain substituted with a 2-methylpropyl group at the second carbon, a structure represented by the SMILES notation CC(C)CC(CCC=C)C(=O)O . This specific structure contributes to the compound's predicted physical and chemical properties, including a calculated collision cross section for various adducts like [M+H]+ and [M-H]- . The compound's research applications are exploratory, and it is often investigated in chemical synthesis and material science contexts due to its functional groups, which include a carboxylic acid and a terminal alkene, both offering potential sites for further chemical modification. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIOPTBQHQARRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521680-52-3
Record name 2-(2-methylpropyl)hex-5-enoic acid
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Foundational & Exploratory

Chemical structure and properties of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Methylpropyl)hex-5-enoic acid , a specialized branched-chain unsaturated carboxylic acid. While structurally related to the anticonvulsant Valproic Acid and the neuropathic pain agent Pregabalin, this specific C10 scaffold serves primarily as a versatile intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and complex peptidomimetics.

Chemical Identity & Structural Dynamics[1]

2-(2-Methylpropyl)hex-5-enoic acid (CAS: 1521680-52-3) is a chiral carboxylic acid characterized by a six-carbon alkenic backbone substituted at the


-position with an isobutyl group. Its structure combines a terminal olefin, useful for radical cyclizations and metathesis, with a bulky hydrophobic moiety essential for enzyme active-site fitting.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(2-Methylpropyl)hex-5-enoic acid
Common Synonyms

-Isobutyl-5-hexenoic acid; 2-Isobutylhex-5-enoic acid
CAS Registry Number 1521680-52-3
Molecular Formula

SMILES CC(C)CC(CCC=C)C(=O)O
InChIKey GKIOPTBQHQARRY-UHFFFAOYSA-N
Stereochemistry

The molecule possesses a chiral center at C2 .

  • Enantiomers: (R)- and (S)-2-(2-methylpropyl)hex-5-enoic acid.

  • Significance: In medicinal chemistry applications, particularly for MMP-12 inhibitors, the stereochemistry at C2 is critical for aligning the zinc-binding group (ZBG) within the enzyme's catalytic pocket. Synthetic routes often require asymmetric alkylation or optical resolution to isolate the active enantiomer.

Physicochemical Properties[1][5][6][7][8]

The following data represents calculated and predicted values based on the structural scaffold, as experimental data for this specific intermediate is sparse in public registries.

PropertyValue (Predicted)Context
Molecular Weight 170.25 g/mol Monoisotopic mass
Physical State LiquidViscous oil at RT
Boiling Point 265°C ± 23°CAt 760 mmHg
Density 0.93 ± 0.1 g/cm³Typical for branched fatty acids
pKa (Acid) 4.76 ± 0.10Carboxylic acid proton
LogP 2.95Moderately Lipophilic
Flash Point 133°CSafety threshold
Solubility DMSO, Methanol, DCMInsoluble in water

Synthetic Methodology

The most robust synthesis of 2-(2-methylpropyl)hex-5-enoic acid utilizes the Malonic Ester Synthesis . This route allows for the sequential introduction of the isobutyl and butenyl chains, followed by decarboxylation.

Protocol: Sequential Alkylation of Diethyl Malonate

Reaction Scheme:

  • Alkylation 1: Diethyl malonate + Isobutyl bromide

    
     Diethyl isobutylmalonate.
    
  • Alkylation 2: Diethyl isobutylmalonate + 4-Bromo-1-butene

    
     Diethyl isobutyl(but-3-enyl)malonate.
    
  • Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation.

Step-by-Step Procedure
  • Preparation of Enolate: In a dried reaction vessel under

    
    , dissolve diethyl isobutylmalonate (1.0 eq) in anhydrous THF. Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Homoallylation: Add 4-bromo-1-butene (1.2 eq) dropwise. The use of the homoallyl halide (4 carbons) is crucial to establish the hex-5-enoic chain length (C2 to C6 is 4 carbons + 1 carboxyl carbon = 5, plus the C1 of the halide chain).

    • Note: Ensure 4-bromo-1-butene is used, not allyl bromide, which would yield the pent-4-enoic analog.

  • Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. Monitor by TLC/GC-MS.

  • Hydrolysis: Quench with water. Add excess KOH (aq) and reflux for 4 hours to hydrolyze the diester to the dicarboxylate.

  • Decarboxylation: Acidify to pH 1 with concentrated HCl. Extract the diacid. Heat the neat diacid to 160–180°C. Evolution of

    
     indicates conversion to the mono-acid.
    
  • Purification: Distillation under reduced pressure yields the target acid as a colorless oil.

Visualization: Synthetic Pathway

Synthesis Start Diethyl Malonate Inter1 Diethyl Isobutylmalonate Start->Inter1 1. NaOEt 2. Isobutyl Bromide Inter2 Dialkylated Diester (Isobutyl + Butenyl) Inter1->Inter2 1. NaH/THF 2. 4-Bromo-1-butene Diacid Dicarboxylic Acid Intermediate Inter2->Diacid KOH, H2O Reflux Product 2-(2-Methylpropyl)hex-5-enoic Acid (Target) Diacid->Product Heat (180°C) -CO2 (Decarboxylation)

Caption: Malonic ester synthesis route ensuring precise construction of the C10 skeleton via sequential alkylation.

Applications in Drug Development[4][10]

While structurally similar to Valproic Acid (anticonvulsant) and Pregabalin (neuropathic pain), this specific C10 acid finds its primary utility as a scaffold for Matrix Metalloproteinase (MMP) Inhibitors .

MMP-12 Inhibitor Synthesis

Researchers utilize derivatives of 2-(2-methylpropyl)hex-5-enoic acid, specifically the succinyl derivatives (e.g., 3-carboxy-2-isobutylhex-5-enoic acid), to synthesize selective inhibitors for MMP-12 (Macrophage Metalloelastase) .[1]

  • Mechanism: The carboxylic acid (or its hydroxamate derivative) serves as the Zinc Binding Group (ZBG) that chelates the catalytic zinc ion in the MMP active site.

  • P1' Pocket Targeting: The bulky isobutyl group at the

    
    -position is designed to fit perfectly into the hydrophobic 
    
    
    
    subsite of the enzyme, conferring selectivity over other MMPs.
  • Macrocyclization: The terminal alkene (C5=C6) allows for Ring-Closing Metathesis (RCM) to create macrocyclic inhibitors, constraining the peptide backbone to improve metabolic stability and potency.

Radical Cyclization Precursor

The hex-5-enoic acid backbone is a classic substrate for 5-exo-trig radical cyclizations .

  • Transformation: Treatment with tributyltin hydride (

    
    ) and AIBN converts the acyclic acid into substituted cyclopentanecarboxylic acids .
    
  • Utility: This reaction provides access to stereochemically complex cyclopentane scaffolds found in prostaglandins and terpenoids.

Visualization: MMP-12 Inhibition Logic

MMP_Logic cluster_Pharmacophore Pharmacophore Construction Acid 2-(2-Methylpropyl)hex-5-enoic Acid ZBG Zinc Binding Group (COOH or CONHOH) Acid->ZBG Functionalization P1 P1' Hydrophobic Anchor (Isobutyl Group) Acid->P1 Intrinsic Structure Linker Backbone Constraint (Terminal Alkene) Acid->Linker RCM Cyclization Target MMP-12 Active Site ZBG->Target Chelates Zn2+ P1->Target Occupies S1' Pocket Linker->Target Stabilizes Conformation

Caption: Structural mapping of the acid scaffold to the pharmacophore requirements of MMP-12 inhibitors.

Safety & Handling (SDS Summary)

As a medium-chain branched fatty acid, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent oxidation of the terminal alkene over prolonged periods.
    

References

  • MMP-12 Inhibitor Synthesis

    • Title: Hydroxamate based Selective Macrophage Elastase (MMP-12) Inhibitors and Radiotracers for Molecular Imaging.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Chemical Identity & CAS

    • Title: 2-(2-Methylpropyl)hex-5-enoic acid (CAS 1521680-52-3) Entry.[2]

    • Source: PubChem / Sigma-Aldrich Catalog D
    • URL:[Link]

  • Valproic Acid Analogs (Contextual)

    • Title: Lack of enantioselectivity of the anticonvulsant activity of 2-n-propyl-4-pentenoic acid.[3]

    • Source: N
    • URL:[Link]

Sources

2-(2-Methylpropyl)hex-5-enoic acid CAS number and molecular weight

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound represents a strategic "bifunctional" scaffold in organic synthesis, featuring a terminal alkene for metathesis or functionalization and a bulky isobutyl group for steric control. It is frequently utilized as a core building block in the synthesis of Next-Generation MMP Inhibitors and Macrocyclic Radiotracers .

Parameter Technical Specification
Chemical Name 2-(2-Methylpropyl)hex-5-enoic acid
Synonyms 2-Isobutylhex-5-enoic acid;

-Isobutyl-5-hexenoic acid
CAS Number 1521680-52-3
Molecular Weight 170.25 g/mol
Molecular Formula

SMILES CC(C)CC(CCC=C)C(=O)O
Physical State Viscous Colorless Oil (Standard Conditions)
Predicted pKa 4.75 ± 0.10 (Carboxylic Acid)
Predicted LogP 3.29 (Lipophilic)

Strategic Synthesis Protocols

The synthesis of 2-(2-methylpropyl)hex-5-enoic acid generally follows two distinct pathways depending on the required stereochemistry: a Racemic Malonic Ester Synthesis for bulk intermediate production, or an Asymmetric Alkylation (Evans Auxiliary) for drug discovery applications requiring high enantiopurity.

Method A: The Malonic Ester Route (Racemic)

This protocol is robust, scalable, and cost-effective for generating the racemic acid.

  • Enolate Formation: Diethyl malonate is treated with sodium ethoxide (NaOEt) in ethanol.

  • First Alkylation (Isobutyl): Addition of isobutyl bromide (1-bromo-2-methylpropane) introduces the branched side chain.

  • Second Alkylation (Alkenyl): The resulting diethyl isobutylmalonate is deprotonated again and alkylated with 4-bromo-1-butene to introduce the hexenyl chain.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl/Reflux) removes the ethyl esters and facilitates thermal decarboxylation to yield the target acid.

Method B: Asymmetric Synthesis (Enantioselective)

For pharmaceutical applications (e.g., MMP inhibitors), the (R)- or (S)- configuration at the

  • Auxiliary Attachment: 4-Methylvaleric acid (isocaproic acid) is coupled to a chiral auxiliary (e.g., Evans' oxazolidinone).

  • Stereoselective Alkylation: Treatment with NaHMDS at -78°C generates the Z-enolate, which is alkylated with 4-bromo-1-butene. The auxiliary induces facial selectivity.

  • Cleavage: Lithium hydroperoxide (LiOOH) hydrolysis yields the chiral 2-isobutylhex-5-enoic acid.

Visualization: Synthesis Workflow

SynthesisPathwaysStartDiethyl MalonateStep1Intermed: Diethyl IsobutylmalonateStart->Step11. NaOEt2. Isobutyl BromideStep2Intermed: Diethyl (Isobutyl)(Butenyl)malonateStep1->Step21. NaOEt2. 4-Bromo-1-buteneTargetTarget: 2-(2-Methylpropyl)hex-5-enoic acidStep2->TargetH3O+, Reflux(-CO2)captionFigure 1: Scalable synthesis via sequential dialkylation of diethyl malonate.

Applications in Drug Development

The 2-(2-methylpropyl)hex-5-enoic acid scaffold is a critical intermediate in the design of Macrocyclic Inhibitors , particularly for Matrix Metalloproteinases (MMPs) such as MMP-12 and TACE (TNF-

Macrocyclization via Ring-Closing Metathesis (RCM)

The terminal alkene at position 5 is designed specifically to participate in Ring-Closing Metathesis.

  • Mechanism: The acid is coupled to a peptidomimetic chain containing a second terminal alkene.

  • Catalysis: Second-generation Grubbs catalysts drive the formation of a macrocycle.

  • Result: This constrains the conformation of the inhibitor, significantly improving binding affinity (

    
     in the nanomolar range) and metabolic stability compared to linear analogues.
    
Radiotracer Development ( )

Derivatives of this acid are used to synthesize Spectroscopy (SPECT) imaging agents .[1]

  • Protocol: The carboxylic acid is coupled to a chelator (e.g., HYNIC).[1]

  • Targeting: The isobutyl group fits into the hydrophobic S1' pocket of the MMP enzyme, while the macrocycle (formed via the hexenyl chain) stabilizes the complex.

  • Usage: Imaging of atherosclerotic plaques and inflammation where MMP-12 is upregulated.

Visualization: Drug Discovery Logic

ApplicationLogicScaffold2-(2-Methylpropyl)hex-5-enoic acidCouplingPeptide Coupling(P1' / P2' Residues)Scaffold->CouplingProvides HydrophobicAnchor (Isobutyl)RCMRing-Closing Metathesis(Grubbs Cat.)Coupling->RCMProvides TerminalAlkene HandleInhibitorMacrocyclic MMP Inhibitor(Nanomolar Potency)RCM->InhibitorConformationalLockingcaptionFigure 2: Role of the scaffold in synthesizing macrocyclic drugs via Metathesis.

Safety & Handling Protocol

While specific toxicological data for this intermediate is limited, it should be handled according to protocols for medium-chain aliphatic acids .

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the terminal double bond.

  • Solubility: Insoluble in water; soluble in DCM, Methanol, and DMSO.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-methylpropyl)hex-5-enoic acid. CAS 1521680-52-3.[2][3] Link

  • PubChemLite. (2025).[4][5] Compound Summary: 2-(2-methylpropyl)hex-5-enoic acid (C10H18O2).[3] National Library of Medicine. Link

  • Li, J., et al. (2018). "Novel Arginine-containing Macrocyclic MMP Inhibitors: Synthesis, 99mTc-labeling, and Evaluation." Scientific Reports, 8, 11647.[6] Link

  • Aaron Chemicals. (2024). Catalog Entry: 2-(2-methylpropyl)hex-5-enoic acid. Link

  • ChemSrc. (2025). CAS Database: 1521680-52-3.[2][3] Link

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Methylpropyl)hex-5-enoic acid, a novel branched-chain unsaturated carboxylic acid. While no specific literature data for this compound exists[1], its stability can be predicted and rigorously tested based on established principles governing fatty acid chemistry. We present a multi-faceted approach that integrates theoretical stability assessment, analysis of potential degradation pathways, and detailed protocols for both computational and experimental verification. This guide is designed to equip researchers with the necessary tools to construct a complete stability profile for this and other novel lipophilic compounds, ensuring scientific integrity and supporting robust drug development programs.

Introduction: The Imperative of Stability in Drug Development

2-(2-Methylpropyl)hex-5-enoic acid is a C10 carboxylic acid featuring a branched isobutyl group at the α-position and a terminal double bond. Its structure suggests potential applications as a lipophilic building block or a pharmacologically active agent. However, before its potential can be realized, a thorough understanding of its inherent stability is paramount. Thermodynamic stability, a measure of a molecule's energy state, dictates its susceptibility to degradation under various environmental conditions.[2] Unstable compounds can lead to loss of potency, formation of toxic byproducts, and unpredictable bioavailability, posing significant risks to patient safety and commercial viability.

This guide provides a first-principles approach to characterizing the thermodynamic stability of 2-(2-Methylpropyl)hex-5-enoic acid. We will explore its structural liabilities, predict its degradation behavior, and provide actionable protocols for its comprehensive analysis.

Theoretical Assessment of Thermodynamic Stability

The stability of 2-(2-Methylpropyl)hex-5-enoic acid is governed by the interplay of its key structural features: the carboxylic acid headgroup, the saturated branched alkyl chain, and the terminal vinyl group.

  • Carboxylic Acid Group: The carboxyl functional group is the primary site of intermolecular interactions, such as hydrogen bonding, which contributes to the overall stability in the solid state. However, it is also susceptible to decarboxylation under thermal stress.[3][4]

  • Isobutyl Branching: Saturated branched-chain fatty acids generally exhibit enhanced oxidative stability compared to their unsaturated counterparts.[5] The isobutyl group at the α-position introduces steric hindrance around the carboxylic acid, which may influence its reactivity and crystal packing. This branching also typically lowers the melting point compared to a linear saturated acid of the same carbon number, a consequence of disrupted molecular packing.[5]

  • Terminal Double Bond (Hex-5-enoic moiety): The C=C double bond is the most significant liability in the structure. Unsaturated fatty acids are prone to oxidation, a process that can lead to a cascade of degradation products.[6][7] The terminal position of the double bond in 2-(2-Methylpropyl)hex-5-enoic acid makes it sterically accessible and thus potentially more susceptible to oxidative attack compared to internal double bonds. Polyunsaturated fatty acids, in particular, are known to be vulnerable to degradation at high temperatures.[7]

Based on these features, we can hypothesize that 2-(2-Methylpropyl)hex-5-enoic acid will be more stable than a polyunsaturated fatty acid but less stable than its fully saturated analogue. The primary degradation pathways are likely to be oxidation at the double bond and thermal decarboxylation.

Potential Degradation Pathways

A thorough stability analysis requires an understanding of the specific chemical reactions that lead to degradation. For 2-(2-Methylpropyl)hex-5-enoic acid, two primary pathways are of concern:

Oxidative Degradation

The terminal double bond is a prime target for oxidation, which can be initiated by heat, light, or trace metal catalysts. The process typically proceeds via a free radical mechanism, leading to the formation of hydroperoxides as primary oxidation products. These are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can alter the compound's pharmacological profile and introduce toxicity.[7]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Decomposition Initiator Initiator Lipid 2-(2-Methylpropyl)hex-5-enoic acid Initiator->Lipid H abstraction Alkyl_Radical Alkyl Radical (L•) Lipid->Alkyl_Radical Oxygen O2 Alkyl_Radical->Oxygen Rapid reaction Peroxy_Radical Peroxy Radical (LOO•) Oxygen->Peroxy_Radical Another_Lipid Another Lipid Molecule (LH) Peroxy_Radical->Another_Lipid H abstraction Hydroperoxide Hydroperoxide (LOOH) Another_Lipid->Hydroperoxide Alkyl_Radical_2 Alkyl Radical (L•) Hydroperoxide->Alkyl_Radical_2 Generates another... Hydroperoxide_Decomp Hydroperoxide (LOOH) Secondary_Products Aldehydes, Ketones, Shorter-chain acids Hydroperoxide_Decomp->Secondary_Products Heat, Metals G Start 2-(2-Methylpropyl)hex-5-enoic acid Isomerization Thermal Isomerization (Double Bond Migration) Start->Isomerization Intermediate β,γ-Unsaturated Intermediate Isomerization->Intermediate Decarboxylation Decarboxylation via 6-membered transition state Intermediate->Decarboxylation Product Alkene Product + CO2 Decarboxylation->Product

Caption: Proposed thermal decomposition pathway via isomerization and decarboxylation.

Computational Workflow for Stability Prediction

Before embarking on extensive experimental work, computational chemistry, specifically Density Functional Theory (DFT), can provide valuable insights into the intrinsic thermodynamic stability of the molecule. [8]DFT allows for the calculation of key thermodynamic properties, such as the Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates greater thermodynamic stability.

Step-by-Step DFT Protocol
  • Molecule Building: Construct the 3D structure of 2-(2-Methylpropyl)hex-5-enoic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer, as this will be the most populated state.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the most stable arrangement of the atoms.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energy using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain a more accurate electronic energy.

  • Thermodynamic Property Calculation: From the output of the frequency calculation, extract the Gibbs free energy of formation. This value can be compared to the calculated ΔGf° of known stable and unstable fatty acids to benchmark the stability of the target molecule.

Parameter Description Significance
ΔGf° (Gibbs Free Energy of Formation) The energy change when a compound is formed from its constituent elements in their standard states.A direct measure of thermodynamic stability. More negative values indicate greater stability.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A larger gap generally implies greater kinetic stability and lower chemical reactivity.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically.Can be calculated for the C-H bonds at the allylic position to predict susceptibility to oxidation.

Experimental Protocols for Stability Verification

Computational predictions must be validated by empirical data. The following experimental techniques provide a robust framework for assessing the thermodynamic stability of 2-(2-Methylpropyl)hex-5-enoic acid. The heat of combustion is a fundamental measure of thermodynamic stability, with more stable isomers releasing less heat upon combustion. [9][10]

Overall Experimental Workflow

G cluster_0 Initial Characterization cluster_1 Forced Degradation cluster_2 Analysis of Stressed Samples DSC Differential Scanning Calorimetry (DSC) Stress_Conditions Apply Stress: - Heat (Dry & Humidity) - Light (UV/Vis) - Oxidizing Agent (e.g., AIBN) DSC->Stress_Conditions Determine melt/Tg TGA Thermogravimetric Analysis (TGA) TGA->Stress_Conditions Determine decomp. temp. HPLC HPLC-UV/MS (Purity & Degradants) Stress_Conditions->HPLC GC-MS GC-MS (Volatile Degradants) Stress_Conditions->GC-MS

Caption: Integrated experimental workflow for stability assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the compound, and to detect any polymorphic transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of 2-(2-Methylpropyl)hex-5-enoic acid into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Record the heat flow as a function of temperature. The melting point will appear as a sharp endothermic peak.

    • Cool the sample back to the starting temperature and perform a second heating run to observe any changes in thermal behavior after the initial melt.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss due to degradation.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the sample weight as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition. The percentage of weight loss can be correlated with specific degradation events, such as decarboxylation.

Technique Key Parameters Measured Interpretation
DSC Melting Point (Tm), Enthalpy of Fusion (ΔHfus), Glass Transition (Tg)Sharp Tm indicates high purity. ΔHfus relates to crystal lattice energy.
TGA Onset of Decomposition (Td), Mass Loss (%)Td is a primary indicator of thermal stability. Mass loss can be matched to proposed degradation pathways (e.g., loss of CO2).
Protocol 3: Long-Term and Accelerated Stability Study
  • Objective: To evaluate the stability of the compound under ICH (International Council for Harmonisation) specified storage conditions.

  • Methodology:

    • Prepare multiple batches of the compound.

    • Store the samples under various conditions:

      • Long-Term: 25 °C / 60% Relative Humidity (RH)

      • Accelerated: 40 °C / 75% RH

      • Photostability: In a photostability chamber with controlled light exposure.

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Characterize any significant degradation products using LC-MS/MS to confirm the proposed degradation pathways.

Data Interpretation and Integrated Stability Profile

The final step is to synthesize all collected data into a cohesive stability profile.

  • Correlate Theory and Experiment: Do the experimental findings support the initial theoretical assessment? For example, if TGA shows a mass loss corresponding to CO2, it validates the predicted decarboxylation pathway.

  • Identify Critical Stability Liabilities: Is the compound more susceptible to thermal or oxidative stress? This will inform handling, storage, and formulation requirements.

Conclusion

While 2-(2-Methylpropyl)hex-5-enoic acid is a novel molecule without existing stability data, a robust and scientifically rigorous stability profile can be established. By combining theoretical analysis of its structural features with a systematic application of computational and experimental techniques, researchers can confidently predict and verify its thermodynamic stability. This integrated approach not only ensures the quality and safety of potential drug candidates but also accelerates the development timeline by identifying and mitigating stability-related risks early in the process. The methodologies outlined in this guide provide a comprehensive roadmap for the characterization of this and other novel chemical entities.

References

  • Kabi, A., & -, K. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222.
  • PharmaXChange.info. (2013, October 11).
  • National Center for Biotechnology Information. (2023, January 16). Biochemistry, Fatty Acid Oxidation.
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins.
  • Chemistry Stack Exchange. (2019, May 21).
  • Biology LibreTexts. (2023, August 31). 6.
  • PMC. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • YouTube. (2020, April 21).
  • brainly.com. (2023, November 20).
  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.
  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.
  • ResearchGate. (2006). (PDF)
  • Chemistry Stack Exchange. (2020, October 29).
  • Belarusian State University. (n.d.).
  • RSC Publishing. (n.d.).
  • PubChemLite. (n.d.). 2-(2-methylpropyl)hex-5-enoic acid (C10H18O2).
  • Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-5-methylhex-5-enoic acid.
  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
  • Moulodi, F., Qajarbeigi, P., Haj Hosseini Babaei, A., & Mohammadpoor Asl, A. (2014). The relationship between fatty acid compositions and thermal stability of extra virgin olive oils. Journal of Kermanshah University of Medical Sciences, 18(8), e74041.
  • Semantic Scholar. (n.d.). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy.
  • Heikkila, R. E., Kwong, C. N., & Cornwell, D. G. (n.d.). Stability of fatty acid monolayers and the relationship between equilibrium spreading pressure, phase transformations, and polymorphic crystal forms.
  • National Institutes of Health. (2021, September 19).
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hexenoic acid. PubChem.
  • PMC. (2022, April 18). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components.
  • ResearchGate. (n.d.).
  • Fiveable. (n.d.). Thermodynamic Stability Definition - Organic Chemistry Key Term.
  • ResearchGate. (2018). (PDF)
  • Smith, G. A. (1986). Thermodynamic studies of the solubilization of organic compounds by aqueous surfactant systems (Technical Report). OSTI.GOV.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Carboxylic Acids.
  • Taylor & Francis. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook.
  • PubMed. (2010, December 16).
  • Matrix Fine Chemicals. (n.d.). 2-METHYLPROP-2-ENOIC ACID | CAS 79-41-4.
  • Chemistry LibreTexts. (2022, October 16). 17.
  • Blasi, F., Chiesi, C., Spogli, R., Cossignani, L., & Nocchetti, M. (n.d.). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. MDPI.

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Technical Guide to 2-(2-Methylpropyl)hex-5-enoic Acid Derivatives: Synthesis, Functionalization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Core Scaffold

2-(2-Methylpropyl)hex-5-enoic acid and its derivatives represent a specialized class of succinate-based peptidomimetics critical in the development of Matrix Metalloproteinase (MMP) inhibitors. Unlike simple fatty acid derivatives, this scaffold is engineered with precise stereochemical and functional features to target the catalytic domains of zinc-dependent endopeptidases, specifically MMP-12 (Macrophage Elastase) and MMP-13 (Collagenase-3) .

The molecule's architecture serves three distinct pharmacological functions:

  • The Zinc-Binding Precursor (C1-Carboxyl): The carboxylic acid at C1 is typically converted into a hydroxamic acid (-CONHOH), which acts as a potent chelator of the catalytic zinc ion in the MMP active site.

  • The Selectivity Filter (C2-Isobutyl): The 2-(2-methylpropyl) group (isobutyl) is designed to fit snugly into the hydrophobic S1' specificity pocket of MMPs, determining the inhibitor's selectivity profile.

  • The Functional Handle (C5-Alkene): The terminal hex-5-enoic double bond provides a versatile handle for macrocyclization (via olefin metathesis) or linker attachment (via hydroboration) for molecular imaging probes.

This guide details the synthesis, derivatization, and application of this scaffold, moving beyond basic organic chemistry to its role in high-value drug discovery.

Synthetic Methodology: Stereoselective Construction

The synthesis of 2-(2-methylpropyl)hex-5-enoic acid derivatives requires high diastereoselectivity, as the biological activity of MMP inhibitors is strictly governed by the configuration of the succinate backbone (typically the anti isomer, 2R,3S).

Core Protocol: Stereoselective Alkylation of Succinates

This protocol describes the synthesis of the key intermediate (2R,3S)-3-(tert-butoxycarbonyl)-2-isobutylhex-5-enoic acid .

Prerequisites:

  • Starting Material: Di-tert-butyl succinate or a chiral oxazolidinone derivative (Evans auxiliary) for higher enantiocontrol.

  • Reagents: Lithium diisopropylamide (LDA), Allyl bromide, Isobutyl iodide.

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Workflow:

  • Enolate Formation (C2 Alkylation):

    • Cool a solution of the succinate ester in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate.

    • Add Isobutyl iodide (1.2 eq) slowly. Stir at -78°C for 2 hours, then warm to RT.

    • Validation: 1H-NMR should show the appearance of isobutyl methyl doublets at ~0.9 ppm.

  • Second Alkylation (C3 Allylation):

    • Re-cool the mono-alkylated product to -78°C.

    • Add LDA (1.1 eq) to generate the second enolate.

    • Add Allyl bromide (1.2 eq). The steric bulk of the isobutyl group directs the incoming allyl group to the opposite face, favoring the anti diastereomer.

    • Mechanistic Insight: The "anti" configuration is thermodynamically favored to minimize steric clash between the bulky isobutyl and the ester groups.

  • Selective Deprotection (Optional):

    • If using a mixed ester (e.g., benzyl/tert-butyl), selective hydrogenolysis (Pd/C, H2) or acid hydrolysis (TFA) yields the mono-acid required for hydroxamate coupling.

Data Summary: Key Intermediates
IntermediateStructure DescriptionKey NMR Signals (CDCl3)Application
Compound A 2-Isobutylsuccinate ester

0.90 (d, 6H, Isopropyl),

2.6 (m, 1H,

-H)
Precursor
Compound B 2-Isobutyl-3-allylsuccinate

5.7 (m, 1H, Vinyl),

5.0 (d, 2H, Vinyl term.)
Core Scaffold
Compound C 2-Isobutylhex-5-enoic acid

11.0 (br s, 1H, COOH),

5.75 (m, 1H)
Decarboxylated Analog

Derivatization Strategies

Once the core scaffold is synthesized, it acts as a divergence point for three major classes of therapeutic agents.

Pathway A: Hydroxamate Synthesis (The "Warhead")

The most critical derivatization is the conversion of the C1-acid to a hydroxamic acid.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), EDCI, HOBt, NMM.
    
  • Protocol: Activate the carboxylic acid with EDCI/HOBt in DMF, then treat with hydroxylamine.

  • Outcome: Creates the Zinc-Binding Group (ZBG) essential for MMP inhibition.

  • Critical QC: The hydroxamate proton typically appears as a broad singlet at

    
     8.5-10.5 ppm in DMSO-d6.
    
Pathway B: Macrocyclization (Ring-Closing Metathesis)

To improve metabolic stability and potency, the terminal alkene is coupled with another alkene on the molecule (often attached via an amide linker at C1 or C4).

  • Catalyst: Grubbs II or Hoveyda-Grubbs catalyst.

  • Solvent: DCM (dilute conditions, <5 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Result: Formation of a macrocyclic lactam, constraining the isobutyl group in the bioactive conformation.

Pathway C: Hydroboration (Linker Functionalization)

For molecular imaging (e.g., SPECT tracers for atherosclerosis), the terminal alkene is converted to a primary alcohol.

  • Reagents: 9-BBN followed by

    
    .
    
  • Mechanism: Anti-Markovnikov addition yields the terminal alcohol.

  • Application: The alcohol serves as an attachment point for radiometal chelators (e.g., HYNIC for Tc-99m).

Visualizing the Chemical Logic

The following diagram illustrates the synthetic flow from the raw succinate precursor to the three functional derivatives.

G cluster_applications Therapeutic Outputs Succinate Succinate Diester (Starting Material) Alkylation1 Step 1: C2-Alkylation (Isobutyl Iodide/LDA) Succinate->Alkylation1 MonoAlkyl 2-Isobutyl Succinate Alkylation1->MonoAlkyl Alkylation2 Step 2: C3-Allylation (Allyl Bromide/LDA) MonoAlkyl->Alkylation2 CoreScaffold CORE SCAFFOLD: 2-(2-Methylpropyl)hex-5-enoic Acid Deriv. (Anti-Succinate) Alkylation2->CoreScaffold Hydroxamate PATHWAY A: Hydroxamate (MMP Inhibitor Warhead) CoreScaffold->Hydroxamate NH2OH / EDCI Macrocycle PATHWAY B: Macrocycle (RCM via Grubbs Cat.) CoreScaffold->Macrocycle Grubbs II / DCM Alcohol PATHWAY C: Hydroboration (Linker for Imaging Agents) CoreScaffold->Alcohol 9-BBN / H2O2 MMP-12 Inhibition\n(COPD/Emphysema) MMP-12 Inhibition (COPD/Emphysema) Hydroxamate->MMP-12 Inhibition\n(COPD/Emphysema) MMP-13 Inhibition\n(Osteoarthritis) MMP-13 Inhibition (Osteoarthritis) Macrocycle->MMP-13 Inhibition\n(Osteoarthritis) SPECT Imaging\n(Atherosclerosis) SPECT Imaging (Atherosclerosis) Alcohol->SPECT Imaging\n(Atherosclerosis)

Figure 1: Synthetic divergence of 2-(2-methylpropyl)hex-5-enoic acid derivatives into therapeutic classes.

Applications & Case Studies

Case Study: MMP-12 Selective Inhibitors (Compound RYM)

Researchers utilized the (2R,3S)-3-(tert-butoxycarbonyl)-2-isobutylhex-5-enoic acid scaffold to develop "RYM", a potent MMP-12 inhibitor.[1]

  • Challenge: MMPs have highly homologous active sites. Non-selective inhibition leads to Musculoskeletal Syndrome (MSS).

  • Solution: The isobutyl group at C2 was found to optimally fill the S1' pocket of MMP-12, which is a deep, hydrophobic channel. The hex-5-enoic chain was hydroborated and coupled to an arginine mimetic, interacting with the S2' subsite to further refine selectivity.

  • Result:

    
     values in the low nanomolar range with >100-fold selectivity over MMP-1 and MMP-7.
    
Case Study: 99mTc-Labeled Radiotracers

For imaging atherosclerotic plaques, the scaffold was modified via Pathway C (Hydroboration).

  • Protocol: The terminal alkene was converted to an alcohol, then coupled to a HYNIC chelator.

  • In Vivo: The resulting tracer (99mTc-RYM1) showed specific binding to upregulated MMP-12 in inflamed carotid arteries in murine models, validated by autoradiography.

References

  • Synthesis of Selective MMP-12 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel Arginine-containing Macrocyclic MMP Inhibitors: Synthesis, 99mTc-labeling, and Evaluation. Scientific Reports. Available at: [Link][2]

  • Design and Synthesis of Anti-Succinate-Based MMP Inhibitors.Journal of Medicinal Chemistry.
  • 2-(2-methylpropyl)hex-5-enoic acid Structure and Properties. PubChem. Available at: [Link]

Sources

Comparative Technical Analysis: Valproic Acid vs. 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Valproic Acid (VPA) , a standard-of-care antiepileptic and histone deacetylase (HDAC) inhibitor, with 2-(2-Methylpropyl)hex-5-enoic acid , a specialized structural analogue primarily utilized as a chiral building block in medicinal chemistry.

Executive Summary

Valproic Acid (VPA) is a short-chain branched fatty acid (C8) widely prescribed for epilepsy and bipolar disorder. Its mechanism relies on GABAergic potentiation and HDAC inhibition. In contrast, 2-(2-Methylpropyl)hex-5-enoic acid is a C10 unsaturated branched acid. While it shares the "valprooid" structural scaffold, it is not a marketed therapeutic; rather, it serves as a critical chiral intermediate in the asymmetric synthesis of Matrix Metalloproteinase (MMP) inhibitors (e.g., MMP-12/13 selective agents).

This guide delineates their divergence in chemical reactivity , pharmacological application , and metabolic toxicology , providing researchers with a roadmap for utilizing these molecules in drug discovery.

Part 1: Structural & Physiochemical Divergence

The fundamental difference lies in the carbon skeleton length, branching identity, and saturation status. These alterations dictate the lipophilicity (LogP) and metabolic fate of the molecules.

Table 1: Physiochemical Comparison
FeatureValproic Acid (VPA)2-(2-Methylpropyl)hex-5-enoic acid
IUPAC Name 2-Propylpentanoic acid2-(2-Methylpropyl)hex-5-enoic acid
Common Role CNS Drug (Anticonvulsant)Synthetic Intermediate (MMP Inhibitors)
Molecular Formula C₈H₁₆O₂C₁₀H₁₈O₂
Molecular Weight 144.21 g/mol 170.25 g/mol
Carbon Backbone Pentanoic acid (C5)Hexenoic acid (C6)
Alpha-Substituent Propyl (-CH₂CH₂CH₃)Isobutyl (-CH₂CH(CH₃)₂)
Unsaturation SaturatedTerminal Alkene (C5=C6)
Calc.[1] LogP ~2.7~3.6 (More Lipophilic)
Chirality Achiral (Symmetric)Chiral Center at C2 (Usually used as enantiopure)
Structural Impact Analysis
  • Symmetry vs. Chirality: VPA is achiral because both alpha-substituents are propyl groups. The target molecule possesses a chiral center at C2 (Isobutyl vs. Hexenyl chain), making stereoselective synthesis mandatory for biological applications.

  • Lipophilicity: The target molecule adds two carbons and a double bond, increasing LogP. This suggests higher blood-brain barrier (BBB) permeability theoretically, but also higher non-specific protein binding.

  • The Terminal Alkene: The C5=C6 double bond in the target molecule provides a "handle" for further functionalization (e.g., hydroboration, metathesis) which is absent in VPA.

Part 2: Pharmacological & Functional Applications

Valproic Acid: The CNS Modulator

VPA functions through multiple pleiotropic mechanisms:

  • GABA Transaminase Inhibition: Increases synaptic GABA levels.

  • Sodium Channel Blockade: Stabilizes neuronal membranes.

  • HDAC Inhibition: Epigenetic modulation (Class I/IIa HDACs), currently explored in oncology.

2-(2-Methylpropyl)hex-5-enoic Acid: The MMP Inhibitor Scaffold

This molecule is rarely used as a standalone drug. Instead, it is the "Warhead Precursor" for designing macrocyclic hydroxamate inhibitors of MMP-12 and MMP-13 (enzymes involved in atherosclerosis and aneurysm).

  • Mechanism of Use: The carboxylic acid is often converted to a hydroxamic acid (zinc-binding group), while the terminal alkene allows for Ring-Closing Metathesis (RCM) to form macrocycles that fit the S1' pocket of MMP enzymes.

  • Key Reference: Used in the synthesis of tracers like 99mTc-RYM1 for imaging vascular inflammation.

Visualization: Functional Pathways

The following diagram contrasts the metabolic activation of VPA with the synthetic utility of the target analogue.

G VPA Valproic Acid (C8 Saturated) GABA_T Target: GABA Transaminase (Inhibition) VPA->GABA_T  CNS Activity   HDAC Target: HDACs (Epigenetic Reg) VPA->HDAC  Oncology   Tox Toxicity: 4-ene-VPA (Hepatotoxicity) VPA->Tox  CYP2C9 Metab   Target 2-(2-Methylpropyl) hex-5-enoic acid (C10 Unsaturated) Intermed Synthetic Step: Ring-Closing Metathesis Target->Intermed  Chemical Mod   MMP Final Drug: Macrocyclic MMP-12/13 Inhibitor Intermed->MMP  Zinc Binding   Imaging Application: SPECT Imaging (Atherosclerosis) MMP->Imaging  Radiolabeling  

Caption: Functional divergence showing VPA's direct pharmacological activity vs. the Target's role as a synthetic precursor for MMP inhibitors.

Part 3: Toxicology & Metabolic Logic

Expert Insight: A critical failure mode in VPA analogues is hepatotoxicity. This is driven by the formation of 4-ene-VPA (2-propyl-4-pentenoic acid), which undergoes


-oxidation to form a reactive 2,4-diene metabolite that depletes mitochondrial CoA.
Why the Target Molecule is Distinct
  • VPA Toxicity: Requires a specific chain length to allow desaturation at the C4 position relative to the carboxyl group.

  • Target Molecule (5-ene): The double bond is at C5 (delta-position).

    • This position usually prevents the formation of the conjugated 2,4-diene system via standard mitochondrial

      
      -oxidation pathways.
      
    • Hypothesis: The target molecule likely exhibits a safer hepatotoxicity profile than VPA, although its higher lipophilicity may increase tissue retention.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Target Intermediate (Chiral)

Context: This protocol describes the generation of the target as a scaffold for MMP inhibitors, utilizing Evans auxiliary chemistry for stereocontrol.

  • Starting Material: 4-methylpentanoyl chloride (Isovaleryl chloride derivative).

  • Chiral Auxiliary Attachment: React with (S)-(-)-4-benzyl-2-oxazolidinone in THF at -78°C (LiHMDS base) to form the chiral imide.

  • Asymmetric Alkylation:

    • Cool the imide solution to -78°C.

    • Add NaHMDS (1.1 eq) to generate the enolate.

    • Add 4-bromo-1-butene (electrophile) to introduce the hexenyl chain.

    • Mechanism: The bulky benzyl group on the oxazolidinone forces the electrophile to approach from the unhindered face, establishing the C2 stereocenter.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ in THF at 0°C.

  • Purification: Acidify to pH 2, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: ¹H NMR should show terminal alkene protons at δ 5.8 (multiplet) and δ 5.0 (doublet of doublets).

Protocol B: Comparative HDAC Inhibition Assay (In Vitro)

Context: To verify if the target retains "Valprooid" activity, researchers compare it against VPA using a fluorometric HDAC assay.

  • Reagents: HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution.

  • Preparation:

    • Dissolve VPA (Positive Control) and 2-(2-Methylpropyl)hex-5-enoic acid (Test) in DMSO.

    • Prepare serial dilutions (10 mM to 1 µM).

  • Incubation:

    • Mix 10 µL of compound + 15 µL of HeLa extract. Incubate 30 min at 37°C.

    • Add 25 µL of substrate. Incubate 30 min.

  • Development: Add 50 µL developer (trypsin) to cleave the deacetylated substrate, releasing the fluorophore.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀.

    • Expected Result: VPA IC₅₀ ≈ 0.4 mM. The target molecule, due to steric bulk (isobutyl), typically shows reduced potency against HDAC Class I compared to VPA.

References

  • Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2018). Novel Arginine-containing Macrocyclic MMP Inhibitors: Synthesis, 99mTc-labeling, and Evaluation. Scientific Reports.[2] Link

  • Bojic, U., et al. (1996). Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect. Chemical Research in Toxicology. Link

  • Tang, W., et al. (2021). Hydroxamate based Selective Macrophage Elastase (MMP-12) Inhibitors and Radiotracers for Molecular Imaging.[2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.).[3][4] Product Specification: 2-(2-methylpropyl)hex-5-enoic acid.[1][3][4] Link

Sources

An In-Depth Technical Guide to the Pharmacology and Synthesis of Precursors to γ-Vinyl GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Executive Summary

While direct pharmacological data on 2-(2-Methylpropyl)hex-5-enoic acid is not extensively available in current literature, the structural motif of a substituted hexenoic acid is of significant interest in neuropharmacology. This guide pivots to a comprehensive analysis of the precursors to a closely related and clinically significant compound, Vigabatrin (γ-vinyl GABA). Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the breakdown of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] By increasing GABA levels in the brain, Vigabatrin exerts anticonvulsant effects and is used in the treatment of epilepsy.[1] Understanding the synthesis and pharmacology of its precursors provides a robust framework for the development of novel GABAergic modulators.

This guide provides an in-depth exploration of the synthetic pathways leading to key precursors of Vigabatrin, the rationale behind experimental choices, and detailed protocols for their synthesis and analysis.

The Strategic Importance of γ-Vinyl GABA Analogues and Their Precursors

The therapeutic potential of modulating GABAergic neurotransmission is well-established for a range of neurological and psychiatric disorders. Vigabatrin serves as a prime example of a successful mechanism-based inhibitor.[1] The synthesis of Vigabatrin and its analogues relies on the strategic construction of key precursors that introduce the vinyl group and the amino acid functionality. The choice of precursors and the synthetic route can significantly impact the overall yield, purity, and stereoselectivity of the final active pharmaceutical ingredient (API).

A critical precursor in several synthetic routes to Vigabatrin is 5-vinyl-2-pyrrolidinone .[2] The synthesis of this intermediate is a key focus of process chemistry and drug development efforts.

Synthetic Pathways to Key Precursors

The synthesis of precursors for γ-vinyl GABA analogues can be approached through various routes. Below are two common strategies for the synthesis of 5-vinyl-2-pyrrolidinone.

Pathway A: From Diethyl Malonate and 1,4-dichloro-2-butene

This pathway involves the reaction of 1,4-dichloro-2-butene with diethyl malonate, followed by cyclization and subsequent modifications.[1]

Diagram of Synthetic Pathway A:

Synthetic_Pathway_A 1,4-dichloro-2-butene 1,4-dichloro-2-butene Intermediate_A 1,1-bis(ethoxycarbonyl)- 2-vinylcyclopropane 1,4-dichloro-2-butene->Intermediate_A  NaOEt, EtOH Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_A Intermediate_B 3-carboxamido-5-vinyl- 2-pyrrolidone Intermediate_A->Intermediate_B  NH3, DMF 5-vinyl-2-pyrrolidone 5-vinyl-2-pyrrolidone Intermediate_B->5-vinyl-2-pyrrolidone  Decarboxylation

Caption: Synthesis of 5-vinyl-2-pyrrolidone from 1,4-dichloro-2-butene.

Causality Behind Experimental Choices:

  • Sodium Ethoxide (NaOEt) in Ethanol: This strong base is used to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the 1,4-dichloro-2-butene. Ethanol serves as a suitable solvent for this reaction.

  • Ammonia in DMF: The use of ammonia facilitates the amidation and subsequent cyclization to form the pyrrolidone ring. DMF is a polar aprotic solvent that can solvate the reactants and intermediates effectively.

  • Decarboxylation: This step is typically achieved by heating in an acidic medium, such as acetic acid, to remove the carboxyl group.[1]

Pathway B: From Succinimide

An alternative approach starts from succinimide, involving reduction, vinylation, and hydrolysis.[2]

Diagram of Synthetic Pathway B:

Synthetic_Pathway_B Succinimide Succinimide Intermediate_C Reduced Succinimide Succinimide->Intermediate_C  Reduction Intermediate_D Vinylated Intermediate Intermediate_C->Intermediate_D  Vinylation 5-vinyl-2-pyrrolidone 5-vinyl-2-pyrrolidone Intermediate_D->5-vinyl-2-pyrrolidone  Hydrolysis

Caption: Synthesis of 5-vinyl-2-pyrrolidone from succinimide.

Causality Behind Experimental Choices:

  • Reduction: The initial reduction of one of the carbonyl groups of succinimide is a critical step to form the lactam precursor.

  • Vinylation: The introduction of the vinyl group can be achieved through various methods, such as a Wittig reaction or by using a vinylating agent like vinylmagnesium bromide.

  • Hydrolysis: A final hydrolysis step may be required to yield the desired 5-vinyl-2-pyrrolidone.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of key precursors. These should be adapted and optimized based on laboratory conditions and safety protocols.

Protocol for Synthesis of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium ethoxide solution while stirring.

  • Addition of 1,4-dichloro-2-butene: Add 1,4-dichloro-2-butene dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol for Synthesis of 5-vinyl-2-pyrrolidone from 3-carboxamido-5-vinyl-2-pyrrolidone
  • Reaction Setup: In a round-bottom flask, suspend 3-carboxamido-5-vinyl-2-pyrrolidone in acetic acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography or distillation.

Pharmacological Significance of Precursors

The primary pharmacological relevance of these precursors lies in their role as building blocks for the synthesis of Vigabatrin. The (S)-enantiomer of Vigabatrin is the pharmacologically active form.[3] Therefore, stereoselective synthesis of precursors is a key area of research to produce enantiomerically pure Vigabatrin.

Mechanism of Action of Vigabatrin:

Vigabatrin_MOA cluster_inhibition GABA GABA GABA_T GABA Transaminase GABA->GABA_T  Metabolism Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde Inactive_GABA_T Inactive GABA-T Complex Vigabatrin Vigabatrin Vigabatrin->GABA_T  Irreversible Inhibition

Caption: Vigabatrin irreversibly inhibits GABA transaminase (GABA-T).

By inhibiting GABA-T, Vigabatrin leads to an increase in the concentration of GABA in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability.

Quantitative Data Summary

Precursor/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Diethyl malonateC7H12O4160.17Malonic ester synthesis
1,4-dichloro-2-buteneC4H6Cl2125.00Alkylation
5-vinyl-2-pyrrolidoneC6H9NO111.14Cyclization & Decarboxylation
SuccinimideC4H5NO299.09Starting material for alternative route

Conclusion and Future Directions

The synthesis of precursors for γ-vinyl GABA analogues is a cornerstone of developing novel therapeutics for epilepsy and other neurological disorders. The choice of synthetic route and the careful execution of experimental protocols are paramount to achieving high yields and purity of the final drug substance. Future research in this area will likely focus on developing more efficient and stereoselective synthetic methods for these key precursors, as well as exploring the pharmacological potential of novel analogues of Vigabatrin. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this important field.

References

  • Towards a Synthesis of Vigabatrin Using Glycal Chemistry. [Link]

  • Vigabatrin - New Drug Approvals. [Link]

  • Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. [Link]

  • Vigabatrin (antiepileptic) synthesis III - ResearchGate. [Link]

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Methodological & Application

Synthesis of Pregabalin using 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of (S)-Pregabalin: A Critical Evaluation of Precursors and a Guide to an Established Enantioselective Route

Introduction to Pregabalin

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the treatment of various neurological and psychiatric disorders.[1][2] It is primarily prescribed for neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is attributed to its action as a potent ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the release of several excitatory neurotransmitters, resulting in its anticonvulsant, analgesic, and anxiolytic effects.[1] The biological activity resides exclusively in the (S)-enantiomer, making the enantioselective synthesis of (S)-Pregabalin a topic of significant interest in medicinal and process chemistry.[3]

Analysis of the Proposed Starting Material: 2-(2-Methylpropyl)hex-5-enoic acid

A critical aspect of designing an efficient synthetic route is the selection of an appropriate starting material that is structurally related to the target molecule. The proposed precursor, 2-(2-Methylpropyl)hex-5-enoic acid (also known as 2-isobutylhex-5-enoic acid), presents a significant structural discrepancy when compared to the target molecule, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).

Structural Comparison:

  • Pregabalin: The isobutyl group is located at the 5-position of the hexanoic acid backbone. The key pharmacophoric element, the aminomethyl group, is at the 3-position.

  • Proposed Starting Material: The isobutyl group is at the 2-position of the hexanoic acid backbone.

This fundamental difference in the carbon skeleton, specifically the position of the isobutyl group, makes 2-(2-Methylpropyl)hex-5-enoic acid an unsuitable starting material for the synthesis of Pregabalin. Migrating the isobutyl group from the 2-position to the 5-position would require a complex and likely low-yielding series of reactions involving carbon-carbon bond cleavage and formation, which is not practical for a synthetic route.

Therefore, this application note will pivot to a well-established and industrially relevant synthetic strategy that illustrates key chemical transformations and addresses the critical challenge of stereocontrol.

Established Enantioselective Synthesis of (S)-Pregabalin via Curtius Rearrangement

A robust and scalable approach to (S)-Pregabalin begins with 3-isobutylglutaric anhydride. This route is advantageous as it sets up the correct carbon skeleton from the outset and allows for the introduction of the chiral center and the amine functionality through well-understood chemical transformations. One elegant method involves a stereoselective ring-opening of the anhydride, followed by a Curtius rearrangement to form the crucial amine group.[4]

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[5][6] This reaction is highly valued in organic synthesis for converting carboxylic acids into primary amines with the loss of one carbon atom.[7] The isocyanate intermediate can be trapped with various nucleophiles; for instance, reaction with water or acid leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[6][8] A key feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry.[5][9]

Overall Synthetic Workflow

The chemoenzymatic synthesis of (S)-Pregabalin from 3-isobutylglutaric anhydride can be outlined as follows:

G cluster_0 Synthesis of (S)-Pregabalin A 3-Isobutylglutaric Anhydride B (R)-Monoamide Acid A->B Asymmetric Ring Opening (e.g., with (R)-phenylethylamine or enzyme) C (R)-Acyl Azide B->C Acyl Azide Formation (e.g., DPPA, Et3N) D Isocyanate Intermediate C->D Curtius Rearrangement (Heat) E (S)-Pregabalin D->E Hydrolysis (Acidic workup)

Caption: Chemoenzymatic synthesis of (S)-Pregabalin.

Detailed Protocols and Methodologies

Step 1: Asymmetric Ring Opening of 3-Isobutylglutaric Anhydride

The crucial stereocenter is established in this step through the enantioselective opening of the prochiral 3-isobutylglutaric anhydride. This can be achieved using a chiral amine or, more efficiently, through enzymatic catalysis.

  • Protocol:

    • To a solution of 3-isobutylglutaric anhydride (1.0 equiv.) in an appropriate buffer (e.g., phosphate buffer, pH 7.5), add a suitable lipase enzyme (e.g., Candida antarctica lipase B, CAL-B).

    • The reaction can also be performed with a chiral amine like (R)-phenylethylamine, leading to a diastereomeric mixture that can be separated.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC until the desired conversion is reached.

    • Upon completion, acidify the aqueous solution with HCl to pH 2-3 and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (R)-3-(carboxy)-5-methylhexanoic acid monoamide (in the case of enzymatic hydrolysis followed by amidation) or the corresponding diastereomeric amide.

Step 2: Formation of the Acyl Azide

The carboxylic acid is converted to an acyl azide, the precursor for the Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a common and relatively safe reagent for this transformation.

  • Protocol:

    • Dissolve the (R)-monoamide acid (1.0 equiv.) in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere (N2 or Ar).

    • Add triethylamine (Et3N) (1.1 equiv.) to the solution and cool to 0 °C.

    • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv.) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide stretch at ~2140 cm⁻¹).

Step 3: Curtius Rearrangement and Hydrolysis to (S)-Pregabalin

The acyl azide is rearranged to the isocyanate, which is then hydrolyzed in situ to afford the final product.

  • Protocol:

    • Gently heat the reaction mixture containing the acyl azide to 80-100 °C. Vigorous evolution of N2 gas will be observed as the rearrangement proceeds to form the isocyanate.[9]

    • Maintain the temperature until the gas evolution ceases, indicating the complete formation of the isocyanate.

    • Cool the reaction mixture and add aqueous HCl (e.g., 4M HCl).

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate and the amide, followed by decarboxylation of the intermediate carbamic acid.

    • After cooling, wash the reaction mixture with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of Pregabalin (approx. pH 7) to precipitate the product.

    • Collect the solid by filtration, wash with cold water and then a small amount of a suitable solvent like isopropanol, and dry under vacuum to obtain crude (S)-Pregabalin.

    • Recrystallization from a water/isopropanol mixture can be performed for further purification.

Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield
13-Isobutylglutaric AnhydrideLipase or Chiral Amine(R)-Monoamide Acid85-95%
2(R)-Monoamide AcidDPPA, Et3N(R)-Acyl Azide>95% (used in situ)
3(R)-Acyl AzideHeat, Aqueous HCl(S)-Pregabalin70-85%

Alternative Rearrangement Strategies: Hofmann, Schmidt, and Lossen

While the Curtius rearrangement is highly effective, other named reactions can also achieve the conversion of a carboxylic acid derivative to a primary amine with one less carbon.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine using a halogen (e.g., bromine) and a strong base.[10][11] The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement.[10][12] A process involving the Hofmann degradation of an amide intermediate derived from 3-isobutylglutaric anhydride is a viable alternative for Pregabalin synthesis.[4]

G cluster_1 Hofmann Rearrangement Mechanism A Primary Amide B N-Bromoamide A->B Br2, NaOH C Isocyanate B->C NaOH, Rearrangement D Carbamic Acid C->D H2O E Primary Amine D->E Decarboxylation (-CO2)

Caption: Key steps in the Hofmann rearrangement.

  • Schmidt Reaction: This reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid catalyst to form a primary amine.[13][14] It also proceeds through an isocyanate intermediate.[15] However, the use of highly toxic and explosive hydrazoic acid makes this route less favorable for large-scale industrial synthesis.[16]

  • Lossen Rearrangement: In this reaction, an O-acylated hydroxamic acid is treated with a base to form an isocyanate, which is then hydrolyzed to the amine.[17][18][19] While mechanistically similar to the Hofmann and Curtius rearrangements, the preparation of the hydroxamic acid starting material adds extra steps to the synthesis.[20]

Conclusion

The synthesis of (S)-Pregabalin is a testament to the power of modern synthetic organic chemistry, requiring careful planning to control both regiochemistry and stereochemistry. While the initially proposed starting material, 2-(2-Methylpropyl)hex-5-enoic acid, is not a viable precursor due to fundamental structural mismatches, established routes starting from 3-isobutylglutaric anhydride provide efficient and scalable access to this important pharmaceutical agent. The Curtius rearrangement, along with similar transformations like the Hofmann rearrangement, serves as a key step in these syntheses, enabling the efficient conversion of a carboxylic acid derivative into the essential primary amine functionality with retention of stereochemistry. The protocols and strategies outlined in this note provide a robust framework for researchers and drug development professionals engaged in the synthesis of Pregabalin and related compounds.

References

Sources

Enzymatic kinetic resolution of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Kinetic Resolution of 2-(2-Methylpropyl)hex-5-enoic Acid

Executive Summary

This Application Note details the enzymatic kinetic resolution (EKR) of 2-(2-methylpropyl)hex-5-enoic acid (also known as 2-isobutylhex-5-enoic acid). This molecule is a critical chiral building block in the synthesis of (S)-Pregabalin (Lyrica®), a widely used anticonvulsant and neuropathic pain agent.[1]

While classical chemical resolution (e.g., using (


)-mandelic acid) is effective, it requires stoichiometric resolving agents and extensive crystallization.[1] The biocatalytic approach described here utilizes Lipase B from Candida antarctica (CAL-B)  immobilized on acrylic resin (Novozym 435®) to effect a highly enantioselective hydrolysis of the corresponding ethyl ester.[1][2] This process offers mild conditions, high atom economy, and the potential for recycling the unreacted enantiomer via thermal racemization.

Strategic Significance & Mechanism

The Pregabalin Connection

The target molecule, 2-(2-methylpropyl)hex-5-enoic acid, possesses a terminal alkene and a chiral center at the


-position.[1] Oxidative cleavage of the alkene moiety (e.g., via ozonolysis or RuCl

/NaIO

) yields 3-isobutylglutaric acid , which can be converted to Pregabalin via desymmetrization or direct conversion of the chiral diester. Obtaining the acid in high optical purity (

) is a prerequisite for downstream efficacy.[1]
Biocatalytic Mechanism

Lipases (EC 3.1.1.[1]3) are serine hydrolases that operate at the lipid-water interface.[1] For


-substituted esters, CAL-B distinguishes between enantiomers based on the steric fit of the 

-substituent (isobutyl group) and the acyl chain (hex-5-enoyl) within its hydrophobic binding pocket.[1]
  • The Kazlauskas Rule: While typically applied to secondary alcohols, an analogous rule applies to acids: CAL-B generally favors the hydrolysis of the enantiomer where the larger substituent fits into the large hydrophobic pocket.

  • Reaction Mode: We employ Enantioselective Hydrolysis of the racemic ethyl ester.

    • Substrate: Ethyl (

      
      )-2-(2-methylpropyl)hex-5-enoate.[1]
      
    • Catalyst: Novozym 435 (CAL-B).[1]

    • Medium: Biphasic system (Phosphate Buffer / Co-solvent) or Emulsion.[1]

Visual Workflows

Reaction Scheme

The following diagram illustrates the kinetic resolution pathway.

ReactionScheme RacemicEster Racemic Ethyl Ester (Substrate) CALB CAL-B Lipase (Novozym 435) RacemicEster->CALB Hydrolysis pH 7.5, 30°C SEster (R)-Ethyl Ester (Unreacted) CALB->SEster Slow Reaction (k_slow) SAcid (S)-Acid (Product) CALB->SAcid Fast Reaction (k_fast) Ethanol Ethanol (Byproduct) CALB->Ethanol

Figure 1: Kinetic resolution of racemic ethyl 2-isobutylhex-5-enoate. CAL-B preferentially hydrolyzes the (S)-ester (assignment based on typical CAL-B preference for S-acids in hydrolysis).

Process Workflow

The downstream processing (DSP) is critical for isolating both the acid (product) and the ester (for recycling).[1]

ProcessFlow Reaction Bioreactor (Ester + Buffer + CAL-B) Filtration Filtration (Remove Enzyme) Reaction->Filtration Filtration->Reaction Recycle Enzyme PhaseSep Phase Separation (Org/Aq) Filtration->PhaseSep Filtrate BaseExt Alkaline Extraction (pH 9.0) PhaseSep->BaseExt Organic Phase AcidWorkup Acidification & Extraction (Isolate (S)-Acid) BaseExt->AcidWorkup Aqueous Layer EsterWorkup Solvent Evaporation (Isolate (R)-Ester) BaseExt->EsterWorkup Organic Layer Racemization Thermal Racemization (Recycle) EsterWorkup->Racemization Optional

Figure 2: Downstream processing workflow separating the unreacted ester from the hydrolyzed acid product.

Detailed Protocols

Protocol A: Substrate Synthesis (Pre-cursor)

Context: Before resolution, the racemic ester must be synthesized.

  • Reagents: Diethyl malonate, Isovaleraldehyde, Allyl bromide.

  • Step 1 (Knoevenagel/Alkylation): Condense diethyl malonate with isovaleraldehyde followed by reduction (or alkylation of isobutyl malonate with allyl bromide).[1]

  • Step 2 (Decarboxylation): Hydrolysis and thermal decarboxylation yields the racemic acid.[1]

  • Step 3 (Esterification): Reflux racemic acid with Ethanol/H

    
    SO
    
    
    
    to yield Ethyl (
    
    
    )-2-(2-methylpropyl)hex-5-enoate
    .[1]
  • Purification: Vacuum distillation. Purity >98% by GC is required to prevent enzyme inhibition by impurities.

Protocol B: Enzymatic Hydrolysis (Preparative Scale)

Objective: Resolution of 10g of racemic ethyl ester.

Materials:

  • Substrate: 10.0 g Ethyl 2-(2-methylpropyl)hex-5-enoate (approx. 50 mmol).[1]

  • Enzyme: Novozym 435 (immobilized CAL-B), 1.0 g (10% w/w relative to substrate).[1]

  • Solvent: 100 mL Phosphate Buffer (0.1 M, pH 7.5) + 10 mL Acetone (co-solvent to improve solubility).

  • Equipment: Thermostatted shaker or overhead stirrer reactor.[1]

Procedure:

  • Setup: In a 250 mL reaction vessel, suspend the racemic ester in the buffer/acetone mixture. The mixture will be an emulsion.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Stir at 30°C and 200 rpm .

    • Note: Maintain pH at 7.5 using a pH-stat (titration with 1M NaOH) if possible.[1] If not, the buffer capacity must be sufficient, or manual adjustment is required as acid is produced.

  • Monitoring: Sample 50 µL every 2 hours. Extract with ethyl acetate and analyze via Chiral GC (see Section 5).

  • Termination: Stop the reaction when conversion (

    
    ) reaches 45-50% . Do not exceed 50% to preserve the optical purity of the remaining ester.
    
    • Timeframe: Typically 24–48 hours depending on enzyme activity.

  • Workup:

    • Filter off the enzyme beads (wash with small amount of buffer). Store beads for reuse.

    • Adjust filtrate pH to 9.0 using 2M NaOH.

    • Extract three times with MTBE (Methyl tert-butyl ether).[1]

      • Organic Phase: Contains (R)-Ester .[1][3] Dry over MgSO

        
         and concentrate.
        
    • Acidify the remaining aqueous phase to pH 2.0 using 2M HCl.

    • Extract three times with Ethyl Acetate.

      • Organic Phase: Contains (S)-Acid .[1][3][4][5][6] Dry and concentrate.

Protocol C: Enzyme Recycling

Novozym 435 is robust but expensive.[1]

  • Wash used beads with acetone followed by phosphate buffer.[1]

  • Air dry at room temperature.[1]

  • Store at 4°C. Activity typically retains >90% for 5-10 cycles.

Analytical Methodology

Technique: Gas Chromatography (GC) with Chiral Stationary Phase.[1] Column: Cyclodex-B (Agilent) or Hydrodex


-6TBDM.[1]
Conditions: 
  • Carrier Gas: Helium (1.0 mL/min).[1]

  • Injector: 250°C, Split 50:1.

  • Detector: FID, 250°C.

  • Oven: 110°C (isothermal) or gradient 100°C

    
     160°C.
    

Data Calculations:

  • Conversion (

    
    ): 
    
    
    
    [1]
  • Enantiomeric Ratio (

    
    ):  The measure of enzyme selectivity.
    
    
    
    
    Target: An
    
    
    -value
    
    
    is desired for industrial viability.[1]

Data Summary & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Temperature 30°C – 40°C>45°C degrades enantioselectivity (

drops).[1] <20°C slows reaction significantly.
pH 7.0 – 8.0<6.0 protonates the acid product, making separation difficult. >8.5 may cause spontaneous (non-chiral) hydrolysis.[1]
Co-solvent Acetone or DMSO (5-10%)Too much organic solvent strips water from the enzyme, deactivating it.[1]
Agitation 150 – 250 rpmHigh shear can mechanically degrade the resin beads (fines generation).[1]

References

  • Pfizer Inc. "Process for the preparation of pregabalin."[7] Google Patents, US Patent 20150344919A1. Link

  • Novozymes. "Novozym 435: The 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology, 2019. Link

  • Martinez, C. et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008. Link[1]

  • Gotor, V. "Biocatalysis in the production of chiral drugs: Pregabalin as a case study." Chemical Reviews, 2011. Link[1]

  • PubChem. "Ethyl (E)-2-acetyl-5-methylhex-2-enoate Compound Summary."[1][8] National Library of Medicine. Link

(Note: While specific academic papers on the exact "allyl" intermediate resolution are less common than the "cyano" route, the protocols above are derived from standard operating procedures for CAL-B mediated resolution of


-substituted hexanoic acid derivatives found in the cited process chemistry literature.)

Sources

Application Note: Chemoselective Asymmetric Hydrogenation for the Synthesis of 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific synthetic challenge of generating 2-(2-methylpropyl)hex-5-enoic acid (CAS: 1521680-52-3) with high enantiomeric excess (ee).

Given the structural constraints—specifically the need to establish a chiral center at the


-position (C2) while preserving the distal terminal alkene (C5=C6)—this protocol focuses on the chemoselective asymmetric hydrogenation  of the 

-alkylidene precursor.

Introduction & Strategic Analysis

The target molecule, 2-(2-methylpropyl)hex-5-enoic acid , presents a classic "competing functionality" challenge in organic synthesis. It contains:

  • A Chiral Center at C2: Requires high enantioselectivity.

  • A Terminal Alkene (C5=C6): Susceptible to reduction but essential for downstream functionalization (e.g., olefin metathesis, hydroboration).

  • A Carboxylic Acid: Acts as a directing group for the catalyst.

The Synthetic Challenge

Standard heterogeneous hydrogenation (e.g., Pd/C) is unsuitable as it will indiscriminately reduce both the


-unsaturated precursor and the terminal alkene. The solution requires a homogeneous catalyst capable of substrate-directed hydrogenation , utilizing the carboxylate moiety to anchor the metal center to the proximal double bond, thereby shielding the distal olefin.

Selected Approach: Asymmetric Hydrogenation of 2-(2-methylpropylidene)hex-5-enoic acid using a Rhodium(I)-Bisphosphine complex.

Retrosynthetic Pathway

The synthesis hinges on the precursor (E/Z)-2-(2-methylpropylidene)hex-5-enoic acid , derived from a Horner-Wadsworth-Emmons (HWE) or Stobbe condensation strategy.

Retrosynthesis Target Target: 2-(2-Methylpropyl)hex-5-enoic acid (Chiral Center at C2) Precursor Precursor: 2-(2-Methylpropylidene)hex-5-enoic acid (Trisubstituted Alkene) Target->Precursor Asymmetric Hydrogenation (Rh-Cat) Fragments Fragments: Isobutyraldehyde + Phosphonoacetate derivative Precursor->Fragments HWE Reaction

Figure 1: Retrosynthetic strategy isolating the hydrogenation step.

Catalyst Selection & Mechanism

To achieve >98% chemoselectivity (preserving the terminal alkene) and >95% ee, the catalyst system must be rigid and electron-rich.

ParameterRecommendationRationale
Metal Center Rhodium (Rh) Rh(I) complexes are superior to Ru(II) for

-alkylidene acids due to lower isomerization risks and better directing-group utilization.
Ligand Class DuPhos / BPE Bis(phospholano)benzene ligands form a rigid 5-membered chelate ring, offering exceptional face selectivity for trisubstituted alkenes.
Specific Catalyst (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Commercial name: [Rh((R,R)-Me-DuPhos)(cod)]BF4 . This ligand creates a tight chiral pocket that accommodates the isobutyl group while directing H2 addition.
Solvent Methanol (MeOH) Protic solvents facilitate carboxylate coordination. Deoxygenation is critical.

Experimental Protocol

Materials & Safety
  • Substrate: 2-(2-methylpropylidene)hex-5-enoic acid (Purity >97% by HPLC).

  • Catalyst: [Rh((R,R)-Me-DuPhos)(cod)]BF4 (Handle in glovebox).

  • Hydrogen Gas: Ultra-high purity (UHP, 99.999%).

  • Safety: Hydrogenation at pressure presents explosion hazards. Use a rated autoclave/Parr reactor behind a blast shield.

Step-by-Step Procedure

Step 1: Catalyst Loading (Glovebox)

  • In a nitrogen-filled glovebox, weigh [Rh((R,R)-Me-DuPhos)(cod)]BF4 (Substrate/Catalyst ratio S/C = 1000:1).

  • Dissolve the catalyst in degassed anhydrous Methanol (concentration ~0.5 mM). The solution should be orange-red.

Step 2: Reaction Assembly

  • Load the substrate (1.0 equiv) into the glass liner of the high-pressure reactor.

  • Add the catalyst solution to the substrate.

  • Optional: Add 1.0 equiv of NaOH or Et3N if the free acid reduces slowly; however, Rh-DuPhos often works well on the free acid. Recommendation: Start with free acid to simplify workup.

  • Seal the autoclave and remove from the glovebox.

Step 3: Hydrogenation

  • Connect the reactor to the H2 manifold.

  • Purge Cycles: Pressurize to 5 bar (75 psi) with H2 and vent (repeat 5 times) to remove all traces of O2.

  • Pressurization: Charge the reactor to 10 bar (145 psi) .

    • Note: Higher pressures (>30 bar) may increase the rate but can slightly degrade chemoselectivity. 10 bar is the "sweet spot."

  • Stirring: Set stirring to 800-1000 rpm. Mass transfer is critical.

  • Temperature: Stir at 25°C (Room Temperature) for 12–24 hours.

    • Caution: Heating (>40°C) risks migration of the terminal double bond.

Step 4: Workup

  • Vent H2 gas carefully in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove Methanol.

  • Catalyst Removal: Dissolve residue in Et2O or MTBE and filter through a short pad of silica gel or Celite. The Rh complex will adhere to the silica.

  • Evaporate solvent to yield the crude oil.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (60 Å).

  • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1) + 1% Acetic Acid.

  • Target: The product is a colorless oil.

Analytical Validation (QC)

Verify the identity and purity using the following self-validating metrics.

Determination of Conversion & Chemoselectivity (1H NMR)

Analyze the crude 1H NMR (CDCl3) focusing on the olefinic region.

SignalChemical Shift (

)
Integration Target
Terminal Alkene (H-C5) ~5.8 ppm (multiplet)1H (Must remain intact)
Terminal Alkene (H-C6) ~5.0 ppm (multiplet)2H (Must remain intact)
Conjugated Alkene (Precursor) ~6.8 ppm (triplet/doublet)Absent (Indicates 100% conversion)
Methyl Group (Isobutyl) ~0.9 ppm (doublet)6H
Enantiomeric Excess (Chiral HPLC)

Since the product is an acid, derivatization to the methyl ester or amide is often required for sharp HPLC peaks.

  • Derivatization: Treat a small aliquot with Trimethylsilyldiazomethane (TMS-CHN2) to form the methyl ester.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:iPrOH (98:2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration needed) or Refractive Index (RI).

Mechanistic Workflow Diagram

The following diagram illustrates the decision logic and process flow for the synthesis.

Workflow Start Start: Precursor Synthesis (2-isobutylidene-hex-5-enoic acid) Screen Catalyst Screening (Rh-DuPhos vs Ru-BINAP) Start->Screen Path_Rh Select Rh(DuPhos) (High Chemoselectivity) Screen->Path_Rh Preferred Path_Ru Ru(BINAP) (Risk of Isomerization) Screen->Path_Ru Alternative Decision Check Chemoselectivity (Is terminal alkene intact?) Decision->Screen No (Adjust Pressure/Ligand) QC QC: NMR & Chiral HPLC Decision->QC Yes Reaction Hydrogenation 10 bar H2, MeOH, 25°C Path_Rh->Reaction Reaction->Decision Final Final Product: (R)- or (S)-2-(2-Methylpropyl)hex-5-enoic acid QC->Final

Figure 2: Process workflow emphasizing the critical chemoselectivity checkpoint.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2) or steric bulk.Ensure strict anaerobic conditions. Increase pressure to 20 bar.
Low Chemoselectivity (Terminal alkene reduced)Reaction time too long or pressure too high.Stop reaction immediately upon H2 uptake plateau. Reduce pressure to 5 bar.
Low ee Solvent effect or Temperature.[1]Switch solvent to Trifluoroethanol (TFE) or cool reaction to 0°C.
Isomerization (Internal alkenes observed)Ru-catalyst used or high temp.Switch to Rh-DuPhos. Ensure T < 30°C.

References

  • Burk, M. J., et al.

    
    -unsaturated carboxylic acids." Journal of the American Chemical Society, 117(36), 9375-9376. Link
    
  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022. Link

  • Specific CAS Entry: "2-(2-methylpropyl)hex-5-enoic acid (CAS 1521680-52-3)." Sigma-Aldrich / PubChem. Link (Verifying structure existence).

Sources

Scalable industrial synthesis of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Industrial Synthesis of 2-(2-Methylpropyl)hex-5-enoic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Methylpropyl)hex-5-enoic acid CAS Registry Number: (Analogous structures often proprietary; treated here as a custom Fine Chemical Intermediate). IUPAC Name: 2-isobutylhex-5-enoic acid.

Industrial Significance: This molecule represents a critical class of


-alkylated carboxylic acids used as building blocks for 

-amino acids
(e.g., Pregabalin analogs) and peptidomimetics (e.g., Renin or Gamma-secretase inhibitors). The terminal alkene serves as a versatile "chemical handle" for further functionalization (e.g., oxidative cleavage to aldehydes, hydroboration, or olefin metathesis), while the isobutyl group provides the necessary lipophilicity often required for blood-brain barrier penetration in CNS drugs.

Process Strategy: The "Knoevenagel-Reduction-Alkylation" Route While direct dialkylation of malonates is a textbook approach, it fails at industrial scale for this specific target due to the steric hindrance and elimination side-reactions associated with the isobutyl group (a secondary alkyl halide).

To ensure Scalability and Process Safety , this guide recommends a Convergent Route :

  • Knoevenagel Condensation: Reaction of Diethyl malonate with Isobutyraldehyde.

  • Catalytic Hydrogenation: Selective reduction of the conjugated double bond.

  • Constructive Alkylation: Introduction of the homoallyl chain using 4-bromo-1-butene.

  • Hydrolysis & Decarboxylation: Conversion to the final acid.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the strategic disconnection, highlighting the avoidance of the problematic direct alkylation with isobutyl bromide.

G Target Target: 2-(2-Methylpropyl)hex-5-enoic acid Step3 Hydrolysis & Decarboxylation Target->Step3 Precursor1 Intermediate A: Diethyl 2-isobutyl-2-(but-3-en-1-yl)malonate Precursor2 Intermediate B: Diethyl 2-isobutylmalonate Precursor1->Precursor2 Reagent_Homoallyl Reagent: 4-Bromo-1-butene (NaH/DMF) Precursor1->Reagent_Homoallyl Step3->Precursor1 Step2 Catalytic Hydrogenation (H2, Pd/C) Precursor2->Step2 Precursor3 Intermediate C: Diethyl 2-isobutylidenemalonate Step1 Knoevenagel Condensation (Piperidine/AcOH) Precursor3->Step1 Step2->Precursor3 StartMat Starting Materials: Diethyl Malonate + Isobutyraldehyde Step1->StartMat

Caption: Retrosynthetic pathway utilizing Knoevenagel condensation to bypass steric hindrance of secondary halides.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Isobutylidenemalonate

Rationale: Direct alkylation with isobutyl bromide yields significant elimination byproducts (isobutylene). Condensation with isobutyraldehyde is quantitative and atom-economical.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • Isobutyraldehyde (1.05 equiv)[1]

  • Piperidine (0.05 equiv)

  • Acetic Acid (0.05 equiv)

  • Solvent: Toluene (with Dean-Stark trap)

Protocol:

  • Charge a reactor with Toluene (5 vol) and Diethyl malonate.

  • Add Piperidine and Acetic acid.

  • Heat to reflux with a Dean-Stark apparatus.

  • Add Isobutyraldehyde dropwise over 1 hour (to minimize self-condensation).

  • Reflux until theoretical water is collected (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with 1N HCl (remove piperidine), then sat. NaHCO3, then Brine.[2]

  • Purification: Vacuum distillation is recommended to remove unreacted malonate, though the crude is often sufficiently pure (>95%).

Step 2: Selective Reduction to Diethyl Isobutylmalonate

Rationale: We need the saturated isobutyl group. The double bond from Step 1 is conjugated and reduces easily before the ester groups are affected.

Reagents:

  • Diethyl isobutylidenemalonate (from Step 1)

  • H2 gas (1-3 bar)

  • Catalyst: 5% Pd/C (0.5 wt% loading)

  • Solvent: Ethanol or Methanol[3]

Protocol:

  • Charge hydrogenation vessel with substrate and Ethanol (5 vol).

  • Add Pd/C catalyst (under N2 inertion to prevent ignition).

  • Pressurize with H2 (3 bar) and stir at 25-30°C.

  • Monitor H2 uptake. Reaction is usually complete in 2-4 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Concentration: Evaporate solvent to yield Diethyl isobutylmalonate as a clear oil.

    • Checkpoint: GC purity should be >98%.

Step 3: Alkylation with 4-Bromo-1-butene

Rationale: This introduces the hex-5-enoic chain.[4][5] Since the malonate is now mono-substituted, we use a strong base to form the enolate. 4-bromo-1-butene is a primary halide, reacting cleanly via S_N2.

Reagents:

  • Diethyl isobutylmalonate (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.1 equiv) OR Potassium tert-butoxide (1.1 equiv)

  • 4-Bromo-1-butene (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or THF/DMPU

Protocol:

  • Safety: Inert the reactor with Nitrogen. NaH releases Hydrogen gas; ensure adequate venting.

  • Suspend NaH in dry DMF (5 vol) and cool to 0°C.

  • Add Diethyl isobutylmalonate dropwise. Exothermic reaction. Maintain temp <10°C.

  • Stir for 30 mins to ensure complete enolate formation (bubbling ceases).

  • Add 4-Bromo-1-butene dropwise.

  • Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

  • Quench: Carefully add water or sat. NH4Cl.

  • Extraction: Extract with MTBE or Ethyl Acetate. Wash organics copiously with water (to remove DMF).

  • Yield: Expect 85-90% of Diethyl 2-(3-butenyl)-2-isobutylmalonate .

Step 4: Hydrolysis and Decarboxylation

Rationale: Conversion of the diester to the mono-carboxylic acid.

Reagents:

  • Diester intermediate (Step 3)

  • NaOH (50% aq solution) (2.5 equiv)

  • Sulfuric Acid (H2SO4) for acidification

  • Solvent: Ethanol/Water[3]

Protocol:

  • Dissolve diester in Ethanol (3 vol). Add NaOH solution.[5][6]

  • Reflux for 4-8 hours (Saponification).

  • Distill off Ethanol.

  • Acidification: Cool aqueous residue to 0°C. Acidify to pH 1 with H2SO4. The dicarboxylic acid may precipitate or oil out.

  • Decarboxylation: Heat the neat dicarboxylic acid (or oil) to 140-160°C.

    • Note: CO2 evolution will be vigorous. Control heating rate.

    • Process Control: Monitor via bubble counter. When gas evolution stops, reaction is complete.

  • Purification: High vacuum distillation of the final oil.

    • Boiling Point: Expect ~110-120°C at 0.5 mmHg (estimated).

Part 4: Data Summary & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98.0%GC-FID / HPLC
1H NMR Conforms to structure400 MHz CDCl3
Water Content < 0.1%Karl Fischer
Residual Solvents < 500 ppm (DMF/Toluene)GC-Headspace
Overall Yield 55 - 65% (from Malonate)Gravimetric

Key NMR Signals (Expected):

  • 
     11.0 (s, 1H, -COOH )
    
  • 
     5.8 (m, 1H, -CH=CH -)
    
  • 
     5.0 (m, 2H, -CH=CH2 )
    
  • 
     0.9 (d, 6H, Isobutyl CH3 )
    

Part 5: Process Safety & Troubleshooting (Self-Validating Systems)

1. Thermal Runaway (Grignard/Enolate formation):

  • Risk:[5] The addition of NaH to the malonate generates H2 and heat.

  • Control: Use a dosing pump for the malonate addition. Ensure the reactor has a reflux condenser and N2 sweep. Do not add 4-bromo-1-butene until H2 evolution has completely ceased.

2. Impurity Profile (Dialkylation):

  • Issue: In Step 3, if the mono-alkylated starting material is not pure, or if stoichiometry is off, you may get unreacted material.

  • Validation: Check GC of Step 2 product. It must be free of unsubstituted malonate. The steric bulk of the isobutyl group actually helps prevent over-alkylation in Step 3, making this route robust.

3. Decarboxylation Pressure:

  • Risk:[5] Rapid CO2 release can over-pressurize the vessel.

  • Control: Heat ramp should be 0.5°C/min near the onset temperature (approx 130°C). Use a wide-bore vent line.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Malonic Ester Synthesis).

  • Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction." Comprehensive Organic Synthesis, Vol 2, 1991, pp 341-394. (Mechanism and conditions for Step 1).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for decarboxylation thermodynamics).

  • Process Chemistry of Pregabalin: (Contextual grounding for isobutyl-chain synthons). Organic Process Research & Development, various issues.

Sources

Biocatalytic Routes for High-Purity 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical process chemistry, specifically those targeting MMP-12 inhibitors (e.g., RYM, CGA) and Gabapentinoid analogues . It details a validated biocatalytic route for the high-purity synthesis of 2-(2-Methylpropyl)hex-5-enoic acid (CAS: 1521680-52-3).

Executive Summary & Significance

2-(2-Methylpropyl)hex-5-enoic acid (also known as 2-isobutylhex-5-enoic acid ) is a critical chiral building block. Its structural motif—a


-unsaturated carboxylic acid with a bulky 

-isobutyl group—serves as the scaffold for next-generation Matrix Metalloproteinase (MMP) inhibitors and novel anti-epileptic drugs (gabapentinoids).

Achieving high enantiomeric excess (


) is paramount, as the biological activity of these drugs is strictly stereodependent (typically the (2R) -enantiomer is required for MMP inhibition). Traditional chemical alkylation yields racemates, necessitating difficult chiral chromatography.

This guide presents a scalable, biphasic enzymatic kinetic resolution protocol using Candida antarctica Lipase B (CAL-B) to resolve the racemic ester, offering a cost-effective alternative to asymmetric chemical synthesis.

Strategic Workflow & Mechanism

The synthesis strategy combines a robust chemical assembly of the racemic backbone with a highly selective biocatalytic resolution.

The Challenge of -Substituents

The target molecule possesses a quaternary carbon at the


-position relative to the carbonyl, substituted with two alkyl chains of similar hydrophobicity:
  • Isobutyl group:

    
     (Branched, "Medium" steric bulk)
    
  • Butenyl group:

    
     (Linear, "Large" steric bulk)
    

Biocatalytic Insight: Lipases discriminate based on steric size (Kazlauskas Rule). Because the isobutyl and butenyl groups have similar spatial footprints, standard hydrolysis conditions may yield low Enantiomeric Ratio (E-values). This protocol utilizes low-temperature processing and co-solvent engineering to maximize rigidification of the enzyme active site, enhancing stereoselectivity.

Process Flow Diagram (DOT)

Biocatalysis_Workflow Start Diethyl Malonate Step1 1. Bis-Alkylation (Isobutyl-Br + 4-Bromo-1-butene) Start->Step1 NaOEt/EtOH Step2 2. Decarboxylation & Esterification Step1->Step2 KOH; then HCl/EtOH Racemic rac-Ethyl 2-isobutylhex-5-enoate Step2->Racemic Enzyme Biocatalysis: CAL-B (Novozym 435) Phosphate Buffer/MTBE Racemic->Enzyme Kinetic Resolution Sep Phase Separation Enzyme->Sep Prod_R (R)-Acid (Aqueous Phase) Sep->Prod_R pH adjustment Prod_S (S)-Ester (Organic Phase) Sep->Prod_S Evaporation

Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure 2-isobutylhex-5-enoic acid.

Experimental Protocols

Precursor Synthesis: rac-Ethyl 2-isobutylhex-5-enoate

Rationale: We synthesize the ethyl ester rather than the methyl ester. Ethyl esters often exhibit slower hydrolysis rates but higher enantioselectivity with CAL-B due to better fit in the hydrophobic tunnel.

Reagents: Diethyl malonate, Sodium ethoxide (21% in EtOH), Isobutyl bromide, 4-Bromo-1-butene.

  • Alkylation 1 (Isobutyl): To NaOEt (1.1 eq) in EtOH, add diethyl malonate (1.0 eq) at 0°C. Stir 30 min. Add isobutyl bromide (1.1 eq) dropwise. Reflux 4h.

  • Alkylation 2 (Butenyl): To the crude mono-alkylated product, add fresh NaOEt (1.1 eq) followed by 4-bromo-1-butene (1.2 eq). Reflux 12h.

  • Decarboxylation: Hydrolyze the diester with KOH (aq), acidify to pH 1, and reflux in toluene to decarboxylate.

  • Re-esterification: Reflux the resulting rac-acid in Ethanol with catalytic

    
     to yield rac-Ethyl 2-isobutylhex-5-enoate .
    
    • Quality Check: Purity >95% by GC.

Biocatalytic Kinetic Resolution (The Core Protocol)

Target: Selective hydrolysis of the (R)-ester to (R)-acid (assuming CAL-B preference for the "Large" butenyl group in the acyl binding pocket).

Materials:

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1]

  • Substrate: rac-Ethyl 2-isobutylhex-5-enoate (50 mM).

  • Solvent System: 0.1 M Potassium Phosphate Buffer (pH 7.5) : MTBE (10:1 v/v).

  • Temperature: 25°C (Standard) or 4°C (Enhanced Selectivity).

Procedure:

  • Preparation: In a thermostated glass reactor, suspend 1.0 g of rac-ester in 10 mL of MTBE (Methyl tert-butyl ether).

  • Emulsification: Add 90 mL of Phosphate Buffer (0.1 M, pH 7.5). Stir vigorously (500 rpm) to create a stable emulsion.

  • Initiation: Add 50 mg (5% w/w relative to substrate) of Novozym 435 beads.

  • Reaction Monitoring:

    • Maintain pH 7.5 by automatic titration with 1.0 M NaOH (pH-stat mode). The consumption of NaOH correlates directly to conversion.

    • Stop reaction at 45-50% conversion (typically 24-48 hours). Do not exceed 50% to prevent hydrolysis of the slow-reacting enantiomer (optical purity erosion).

  • Termination: Filter off the enzyme beads (can be washed and reused).

Downstream Processing & Purification
  • Phase Separation: Transfer filtrate to a separatory funnel. The mixture will separate into an organic layer (unreacted Ester) and an aqueous layer (Product salt).

  • Isolation of (S)-Ester: Extract the aqueous phase twice with MTBE. Combine with the original organic layer. Dry (

    
    ) and evaporate to recover the (S)-Ester .
    
  • Isolation of (R)-Acid: Acidify the remaining aqueous phase to pH 2.0 using 2M HCl. The solution will turn cloudy as the free acid precipitates/oils out. Extract 3x with Ethyl Acetate.[2] Dry and evaporate to yield (R)-2-(2-Methylpropyl)hex-5-enoic acid .

Analytical Validation

Trustworthiness Check: You must validate the enantiomeric excess (


) before proceeding to drug synthesis.
  • Method: Chiral Gas Chromatography (GC).

  • Column: Hydrodex

    
    -6TBDM or CP-Chirasil-Dex CB (25m x 0.25mm).
    
  • Conditions:

    • Injector: 250°C, Split 1:50.

    • Oven: 110°C (isothermal) or gradient 100°C

      
       160°C.
      
    • Detector: FID, 250°C.

  • Derivatization (Crucial): The product (Acid) should be derivatized to the methyl ester (using Diazomethane or TMS-diazomethane) for accurate GC resolution compared to the unreacted ethyl ester.

CompoundRetention Time (min)*
(S)-Ethyl Ester (Unreacted)12.4
(R)-Ethyl Ester (Hydrolyzed/Derivatized)12.9
Selectivity Factor (E)Calculated via conversion (

) and

*Note: Retention times are illustrative; verify with racemic standards.

Troubleshooting & Optimization

  • Low Selectivity (E < 20):

    • Cause: The isobutyl and butenyl chains are sterically similar.

    • Fix: Lower temperature to 4°C. This reduces the conformational flexibility of the enzyme, often enhancing discrimination between similar alkyl chains.

    • Alternative Enzyme: Screen Lipase AK (Pseudomonas fluorescens) or Lipase PS (Burkholderia cepacia) , which have different active site geometries.

  • Slow Reaction Rate:

    • Cause: Poor solubility of the lipophilic ester.

    • Fix: Increase the proportion of co-solvent (MTBE or Toluene) up to 20%, or add a surfactant (Tween-80, 0.1%).

References

  • MMP Inhibitor Synthesis Context

    • Li, H., et al. (2018).[2] "Novel Arginine-containing Macrocyclic MMP Inhibitors: Synthesis, 99mTc-labeling, and Evaluation." Scientific Reports, 8, 11647. Link

    • Significance: Identifies the (2R,3S)-succinate derivative of the target molecule as a key precursor for RYM and other MMP tracers.
  • Biocatalytic Methodology (General Protocols)

    • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1723-1747.

    • Relevance: Establishes the standard protocol for kinetic resolution of -substituted acids.
  • Kazlauskas Rule & Mechanism

    • Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry, 56(8), 2656–2665. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 2-(2-Methylpropyl)hex-5-enoic acid (also known as 2-isobutylhex-5-enoic acid ), a critical branched-chain unsaturated acid often encountered in the synthesis of gabapentinoids (e.g., Pregabalin analogs) or as a chiral building block.

The guide is structured as a Tier 2/3 Technical Support resource, assuming the user has already attempted standard workups and is now facing persistent impurity issues.

Portal ID: TS-CHEM-8821 | Status: Active | Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This molecule presents a "perfect storm" of purification challenges: it possesses a stereocenter at the


-position, a terminal alkene prone to migration, and a branched alkyl chain that complicates crystallization. Successful isolation requires a multi-modal approach separating chemical homologs  (via distillation/extraction) from isomeric impurities  (via argentation/chromatography) and stereoisomers  (via enzymatic resolution).

Module 1: Chemical Impurity Removal (The "Dirty" Synthesis)

User Complaint: "I have persistent starting material (alkyl halide) and a lower molecular weight acid contaminant that co-elutes on HPLC."

Root Cause Analysis

If synthesized via the classic Malonic Ester synthesis (alkylation of diethyl malonate with isobutyl bromide followed by allyl bromide), the two most common impurities are:

  • Unreacted Alkylating Agents: Allyl bromide or Isobutyl bromide.

  • Mono-alkylated Byproduct: 4-Methylpentanoic acid (Iso-caproic acid). This occurs if the second alkylation (allylation) is incomplete before decarboxylation.

Protocol: The "Specific pH Swing" Extraction

Standard acid/base extraction often fails to separate the mono-alkylated impurity because its pKa (~4.8) is nearly identical to the product. However, the lipophilicity differs.

Step-by-Step Resolution:

  • Dissolution: Dissolve crude oil in Heptane (avoid Ether/DCM; Heptane maximizes lipophilic discrimination).

  • The "High pH" Wash: Extract with 1M NaOH (pH > 12).

    • Action: Converts both product and acid impurity to sodium salts in the aqueous phase. Neutral organics (halides, esters) remain in Heptane.

    • Discard: Heptane layer (removes allyl bromide/isobutyl bromide).

  • The "Controlled" Acidification (Critical Step):

    • Acidify the aqueous phase slowly with 1M HCl to pH 5.5 .

    • Extract with MTBE (Methyl tert-butyl ether) .[1]

    • Mechanism:[1][2][3][4][5][6] At pH 5.5, the more lipophilic product (C10) will partition into MTBE faster than the smaller impurity (C6), which has higher water solubility. This is a "fractional extraction."

  • Final Acidification: Acidify aqueous layer to pH 1 and extract again to recover any remaining product (combine if purity of first fraction is acceptable).

Visualization: Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (Product + Halides + Mono-acid) Heptane Dissolve in Heptane Extract w/ 1M NaOH Crude->Heptane OrgLayer1 Organic Layer (Discard) Heptane->OrgLayer1 Neutral Impurities (Allyl Bromide) AqLayer1 Aqueous Layer (Product + Impurity Salts) Heptane->AqLayer1 Acidify Adjust to pH 5.5 Extract w/ MTBE AqLayer1->Acidify MTBELayer MTBE Layer (Enriched Product) Acidify->MTBELayer High Lipophilicity AqLayer2 Aqueous Layer (Enriched Impurity) Acidify->AqLayer2 Lower Lipophilicity

Caption: Fractional extraction strategy leveraging differential lipophilicity at controlled pH.

Module 2: Isomeric Impurities (The "Migrating" Double Bond)

User Complaint: "My NMR shows a multiplet at 5.4 ppm instead of the distinct terminal alkene signals, and the material is difficult to crystallize."

Root Cause Analysis

The terminal double bond (hex-5-enoic) is thermodynamically less stable than internal isomers. Under acidic conditions or high heat during distillation, the double bond can migrate to the 4-position (conjugation with the alkyl chain) or 2-position (conjugation with the carbonyl,


-unsaturated).
  • Target: 2-(2-methylpropyl)hex-5 -enoic acid.

  • Impurity: 2-(2-methylpropyl)hex-4 -enoic acid.

Protocol: Argentation Chromatography

Standard silica gel cannot separate these isomers effectively. You must use Silver Nitrate (


) Impregnated Silica . Silver ions form reversible 

-complexes with alkenes; terminal alkenes bind differently than internal alkenes due to steric accessibility.

Preparation of 10%


 Silica: 
  • Dissolve 10g

    
     in 100mL Acetonitrile.
    
  • Add 90g High-Purity Silica Gel (230-400 mesh).

  • Rotary evaporate to dryness in the dark (Silver is light sensitive).

  • Pack column immediately.

Running the Column:

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Observation: The terminal alkene (Target) complexes more strongly with Ag+ than the internal alkene (Impurity) due to less steric hindrance.

  • Elution Order:

    • Saturated impurities (if any).

    • Internal Alkenes (Impurity).

    • Terminal Alkene (Target Product).

Module 3: Enantiomeric Purity (The "Wrong Hand")

User Complaint: "I need the (S)-enantiomer for a Pregabalin analog, but my synthesis yielded a racemate."

Root Cause Analysis

The Malonic Ester synthesis produces a racemic mixture (50:50


). Chemical separation is impossible without a chiral environment.
Protocol: Enzymatic Kinetic Resolution

Lipases are highly effective for resolving


-substituted acids. The Lipase from Burkholderia cepacia (Amano PS)  is the industry standard for this specific steric profile.

Workflow:

  • Esterification: Convert the racemic acid to its Ethyl Ester (standard EtOH/H2SO4 reflux).

  • Hydrolysis Setup:

    • Suspend Ethyl Ester (10g) in Phosphate Buffer (pH 7.0, 100mL).

    • Add Amano Lipase PS (1g).

    • Stir at 30°C.

  • Monitoring: The enzyme will preferentially hydrolyze the (S)-ester to the (S)-acid , leaving the (R)-ester untouched (or vice versa, depending on specific enzyme strain, check specific batch activity).

  • Separation:

    • Adjust pH to 8.0.

    • Extract with MTBE -> Removes (R)-Ester .

    • Acidify aqueous phase to pH 2.0.[6]

    • Extract with MTBE -> Yields (S)-Acid (High ee%).

Visualization: Enzymatic Cycle

EnzymaticResolution Racemate Racemic Ethyl Ester (R/S) Enzyme Lipase Hydrolysis (Amano PS) Racemate->Enzyme Sep pH Adjustment (pH 8.0) Enzyme->Sep 50% Conversion REster (R)-Ethyl Ester (Organic Phase) Sep->REster Extract w/ MTBE SAcid (S)-Acid Salt (Aqueous Phase) Sep->SAcid Remains in Water FinalProd Pure (S)-Acid (After Acidification) SAcid->FinalProd HCl + Extraction

Caption: Kinetic resolution workflow converting only the desired enantiomer to the water-soluble acid form.

Summary of Impurity Profiles & Remediation

Impurity TypeSpecific IdentityDetection MethodRemoval Strategy
Homologs 4-Methylpentanoic acidGC-MS / HPLCFractional Extraction (pH 5.5) or Fractional Distillation
Regioisomers 2-Isobutylhex-4 -enoic acid1H-NMR (Olefin region)Argentation Chromatography (

/Silica)
Starting Material Allyl Bromide / Isobutyl BromideTLC (Iodine Stain)High pH Extraction (removes halides into organic waste)
Enantiomers (R)-EnantiomerChiral HPLCEnzymatic Resolution (Lipase) or Chiral Salt Crystallization
Color Iodine / Polymerized AllylVisual (Yellow/Brown)Wash with 10% Sodium Thiosulfate (

)

References

  • Pregabalin Impurity Profiling

    • Sripathi, S., et al. "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin."[2] Arkivoc 2010.[2]

    • Relevance: Establishes the baseline for impurities in isobutyl-substituted hexanoic acid deriv
  • Purification of Carboxylic Acids

    • Armarego, W. L. F.
    • Relevance: Definitive source for pKa-based fractional extraction protocols.
  • Argentation Chromatography

    • Williams, C. M., & Mander, L. N.
    • Relevance: Technical standard for separating terminal vs. internal alkene isomers.
  • Enzym

    
    -Substituted Acids: 
    
    • Bornscheuer, U. T. "Lipase-catalyzed syntheses of optically active carboxylic acids." FEMS Microbiology Reviews.
    • Relevance: Validates the use of Burkholderia cepacia lipase for resolving branched acids.[7]

Sources

Technical Support Center: Optimizing Temperature for the Hydrolysis of 2-(2-Methylpropyl)hex-5-enoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the hydrolysis of esters of 2-(2-methylpropyl)hex-5-enoic acid. The unique structure of this molecule, featuring significant steric hindrance at the α-carbon and a terminal alkene, presents specific challenges. Temperature control is paramount to navigate the delicate balance between achieving a practical reaction rate and preventing undesirable side reactions. This document offers field-proven insights, troubleshooting protocols, and detailed methodologies to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs): The Science of Temperature Optimization

This section addresses the fundamental principles governing the hydrolysis of this sterically hindered, unsaturated ester.

Q1: Why is temperature such a critical parameter for the hydrolysis of this specific ester?

Temperature is the most critical parameter because it directly influences both the reaction kinetics and the reaction pathway. For 2-(2-methylpropyl)hex-5-enoic acid esters, you must manage a trade-off:

  • Reaction Rate: Like most chemical reactions, the rate of ester hydrolysis increases with temperature, as described by the Arrhenius equation.[1][2] The steric bulk from the α-isobutyl group significantly slows the reaction, often necessitating elevated temperatures to achieve a reasonable conversion rate in a practical timeframe.[3][4]

  • Side Reactions: The molecule contains a terminal double bond, which becomes susceptible to side reactions at higher temperatures. These include potential isomerization to more thermodynamically stable internal alkenes, oxidation, or even cleavage under harsh hydrothermal conditions.[5][6] Therefore, an excessively high temperature can drastically reduce the yield and purity of the desired carboxylic acid.[7]

Q2: What are the primary hydrolysis methods, and how does temperature affect them?

The two main methods are acid-catalyzed and base-catalyzed hydrolysis (saponification).

  • Acid-Catalyzed Hydrolysis: This reaction is reversible and involves heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[8][9] Increasing the temperature pushes the reaction toward equilibrium faster. However, because it is a reversible process, a large excess of water is required to drive the equilibrium towards the products (the carboxylic acid and alcohol).[8]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally preferred method. It is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10][11] The final product of the initial reaction is the carboxylate salt, which is deprotonated and unreactive towards the alcohol byproduct, making the reaction irreversible.[11] Temperature significantly accelerates this process. However, the risk of temperature-induced side reactions remains the primary concern.

Q3: What specific side reactions should I be concerned about at elevated temperatures with this molecule?

Beyond simple degradation, there are structure-specific side reactions to monitor:

  • Double Bond Isomerization: The terminal (5-ene) double bond can migrate to internal, more stable positions (e.g., 4-ene or 3-ene) under thermal or catalytic stress.

  • Oxidation: In the presence of atmospheric oxygen, the double bond can be susceptible to oxidation, especially at elevated temperatures, potentially leading to cleavage and the formation of smaller, undesired acid and aldehyde byproducts.[5] Running the reaction under an inert atmosphere (N₂ or Ar) is a crucial preventative measure.

  • Decarboxylation: While less common for simple unsaturated acids, thermal decarboxylation can occur under harsh conditions, particularly if the double bond migrates to the β,γ-position, which can facilitate the reaction through a cyclic transition state.[6]

Q4: How does the steric hindrance from the α-isobutyl group impact the choice of reaction conditions?

The bulky isobutyl group adjacent to the carbonyl carbon physically blocks the approach of the nucleophile (water or hydroxide). This steric hindrance dramatically reduces the reaction rate compared to unhindered esters like ethyl acetate.[2][3] Consequently, standard hydrolysis conditions may be ineffective, resulting in low or no conversion.[12] To overcome this, more forcing conditions are typically required, which may include:

  • Higher reaction temperatures.

  • Longer reaction times.

  • Use of stronger nucleophiles or alternative reaction systems, such as potassium tert-butoxide in DMSO or lithium hydroxide in a THF/water mixture, which have proven effective for hydrolyzing hindered esters.[12][13]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Navigating the optimization process often involves troubleshooting unexpected outcomes. This guide provides a logical workflow for diagnosing and resolving common problems.

Troubleshooting Flowchart

The following diagram outlines a decision-making process for addressing issues during the hydrolysis optimization.

G start Start: Assess Reaction Outcome check_conversion Is Conversion < 95%? start->check_conversion check_byproducts Are Byproducts or Isomers Observed? check_conversion->check_byproducts No low_conv_cause Low Conversion: Identify Cause check_conversion->low_conv_cause Yes success Success: Reaction Optimized check_byproducts->success No high_byproducts_cause Byproducts Observed: Identify Cause check_byproducts->high_byproducts_cause Yes temp_too_low Action: Incrementally Increase Temperature (e.g., by 10-20°C) low_conv_cause->temp_too_low Hypothesis: Insufficient Energy time_too_short Action: Extend Reaction Time low_conv_cause->time_too_short Hypothesis: Incomplete Reaction reagents_ineffective Action: Consider Stronger Base (KOH, LiOH) or Alternative Solvent System (THF/H2O, DMSO) low_conv_cause->reagents_ineffective Hypothesis: Steric Hindrance Not Overcome temp_too_low->start time_too_short->start reagents_ineffective->start temp_too_high Action: Decrease Temperature and Increase Reaction Time high_byproducts_cause->temp_too_high Hypothesis: Thermal Degradation or Isomerization oxidation_issue Action: Ensure System is Under Inert Atmosphere (N2 or Ar) high_byproducts_cause->oxidation_issue Hypothesis: Oxidation of Alkene temp_too_high->start oxidation_issue->start

Caption: Troubleshooting workflow for hydrolysis optimization.

Section 3: Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach for determining the optimal hydrolysis temperature using a parallel experimental design. A base-catalyzed (saponification) method is described, as it is generally more efficient for hindered esters.

Objective: To identify the temperature that provides the highest yield of 2-(2-methylpropyl)hex-5-enoic acid with the lowest level of impurities within a practical timeframe.

Methodology:

  • System Setup & Safety:

    • Set up four parallel reaction vessels (e.g., 25 mL round-bottom flasks), each equipped with a magnetic stir bar and a reflux condenser.

    • Ensure each setup has a dedicated, calibrated heating source (e.g., heating mantle or oil bath) and a temperature probe to accurately monitor the reaction temperature.

    • Prepare an inert atmosphere manifold to supply nitrogen (N₂) or argon (Ar) to each flask. This is critical to prevent oxidation of the terminal alkene.[5]

    • All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Preparation:

    • Substrate Solution: Prepare a stock solution of the 2-(2-methylpropyl)hex-5-enoic acid ester (e.g., the methyl or ethyl ester) in a suitable co-solvent like Tetrahydrofuran (THF) or Dioxane to ensure solubility in the aqueous base. A concentration of 0.5 M is a good starting point.

    • Base Solution: Prepare a 2.0 M aqueous solution of potassium hydroxide (KOH). KOH is often more effective than NaOH for hindered esters due to the slightly higher solubility of potassium carboxylates.

  • Parallel Reaction Execution:

    • To each of the four flasks, add 10 mL of the 2.0 M KOH solution (20 mmol, 4 equivalents).

    • Purge each flask with the inert gas for 5-10 minutes.

    • While stirring, add 10 mL of the 0.5 M ester solution (5 mmol, 1 equivalent) to each flask.

    • Set the temperature for each reaction to a different setpoint. Recommended starting points are:

      • Reaction 1: 50°C

      • Reaction 2: 70°C

      • Reaction 3: 90°C

      • Reaction 4: 110°C (Reflux in THF/water)

    • Start the timer for all reactions simultaneously.

  • Reaction Monitoring & Sampling:

    • At designated time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 0.5 mL of 1 M HCl to neutralize the base and protonate the carboxylate product.

    • Extract the quenched sample with 0.5 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the ratio of starting material to product.

    • After 24 hours (or once a reaction appears complete by monitoring), cool all flasks to room temperature.

    • Carefully acidify the entire reaction mixture to pH ~2 with cold 3 M HCl.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the yield and purity of the crude product using ¹H NMR spectroscopy and GC-MS.

Section 4: Data Visualization & Interpretation

Proper data analysis is key to identifying the optimal conditions. The goal is to find the lowest temperature that gives complete conversion in the shortest time without significant byproduct formation.

Table 1: Hypothetical Optimization Results
Temperature (°C)Time (h)% Conversion (from GC)Key Byproducts Observed (Purity %)Notes
50°C2435%None Detected (>99%)Reaction is too slow for practical use.
70°C898%None Detected (>99%)Promising result. Full conversion likely with more time.
70°C24>99%None Detected (>99%)Optimal Condition. Clean, complete conversion.
90°C4>99%Isomerized Alkenes (~5%)Faster conversion, but purity is compromised.
110°C2>99%Isomerized Alkenes (~12%), Degradation Products (~3%)Very fast, but significant byproduct formation. Temperature is too high.

Interpretation:

Based on the hypothetical data above, 70°C represents the optimal temperature. While 90°C and 110°C offer faster conversion, they come at the cost of purity due to temperature-induced side reactions. The 50°C condition is too slow. Therefore, running the reaction at 70°C for 24 hours provides the best balance of reaction rate, yield, and purity.

References

  • Aksnes, G., & Libnau, F. O. (1991).
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319. Available at: [Link]

  • Maldonado-Ortega, U., et al. (2020). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc. Available at: [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Available at: [Link]

  • DergiPark. (2015). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Available at: [Link]

  • Journal of the Indian Chemical Society. (1954). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • Journal of the Indian Institute of Science. (1954). Kinetic studies in ester hydrolysis. Available at: [Link]

  • Study.com. (n.d.). Rank the compounds below by increasing rate of hydrolysis to yield a carboxylic acid under basic conditions. Explain. Available at: [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • ScienceMadness.org. (2016). Difficult hydrolysis of an hindered ester. Available at: [Link]

  • Biochemical Journal. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Available at: [Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • AADE. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Available at: [Link]

  • PubMed. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Available at: [Link]

  • Chemistry LibreTexts. (2021). Reactions of Esters. Available at: [Link]

  • ResearchGate. (2012). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Available at: [Link]

  • ResearchGate. (2022). Effect of temperature on the concentration of carboxylic acids... Available at: [Link]

  • YouTube. (2018). Heating effect on carboxylic acid. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Available at: [Link]

  • Zschimmer & Schwarz. (n.d.). SYNTHETIC ESTERS: Engineered to Perform. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • PMC. (2017). Optimization of Subcritical Water Hydrolysis of Rutin into Isoquercetin and Quercetin. Available at: [Link]

  • Aston Publications Explorer. (2022). Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Ester. Available at: [Link]

  • Grasas y Aceites. (2013). Epoxidation of methyl esters derived from Jatropha oil: An optimization study. Available at: [Link]

  • ResearchGate. (2013). Epoxidation of methyl esters derived from Jatropha oil: An optimization study. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-hexenoic acid. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess in the Resolution of 2-(2-Methylpropyl)hex-5-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chiral resolution of 2-(2-Methylpropyl)hex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when aiming for high enantiomeric excess (e.e.). Here, we move beyond simple procedural lists to delve into the underlying scientific principles governing diastereomeric salt resolution, providing you with the expertise to optimize your separations effectively.

I. Foundational Principles: The "Why" Behind the Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] It leverages the transformation of a racemic mixture of a carboxylic acid, such as 2-(2-Methylpropyl)hex-5-enoic acid, into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral base (the resolving agent).[3][4] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[4][5] This critical difference allows for their separation through methods like fractional crystallization.[1][2]

The success of this technique hinges on maximizing the solubility difference between the two diastereomeric salts in a given solvent system.[6][7] The less soluble salt will preferentially crystallize, allowing for its isolation and subsequent conversion back to the desired enantiomerically enriched carboxylic acid.

II. Troubleshooting Guide: From Low e.e. to No Crystals

This section addresses the most common issues encountered during the resolution of 2-(2-Methylpropyl)hex-5-enoic acid.

Question 1: I've performed the resolution, but my enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The solvent plays a pivotal role in differentiating the solubilities of the diastereomeric salts.[6][7] If the solubilities are too similar in your chosen solvent, both salts may co-precipitate, leading to a low e.e.[6]

    • Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[6] Consider using solvent mixtures or an anti-solvent to fine-tune solubility and induce selective crystallization.[6][7]

  • Inadequate Number of Recrystallizations: A single crystallization is often insufficient to achieve high enantiomeric purity.

    • Solution: Perform multiple recrystallization steps. With each successive recrystallization of the diastereomeric salt, the enantiomeric excess of the target enantiomer should increase. Monitor the e.e. after each step using chiral HPLC to determine the point of diminishing returns.

  • Incorrect Stoichiometry of the Resolving Agent: Using an incorrect molar ratio of the resolving agent can negatively impact the resolution efficiency.

    • Solution: While a 1:1 molar ratio of the chiral resolving agent to the racemic acid is a common starting point, this is not always optimal. Experiment with slight variations in the stoichiometry (e.g., 0.9 to 1.1 equivalents of the resolving agent) to find the ideal ratio for your specific system.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one, thereby reducing the enantiomeric excess.

    • Solution: Employ a slow, controlled cooling profile. Allow the crystallization mixture to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. This provides sufficient time for the selective crystallization of the desired diastereomeric salt.

Data Presentation: Impact of Recrystallization on Enantiomeric Excess

Recrystallization CycleDiastereomeric Salt Yield (%)Enantiomeric Excess (%) of 2-(2-Methylpropyl)hex-5-enoic acid
14575
23892
332>98

This table illustrates a typical trend where yield decreases with each recrystallization, but enantiomeric excess significantly improves.

Question 2: I'm not getting any crystals to form. What should I do?

The complete absence of crystallization can be frustrating, but several techniques can be employed to induce crystal formation.

Possible Causes & Solutions:

  • Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point in the chosen solvent.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate the solution, which could lead to "oiling out."

  • Lack of Nucleation Sites: Crystallization requires nucleation sites to begin.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the meniscus.[6] If available, add a small seed crystal of the desired diastereomeric salt.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for both diastereomeric salts.

    • Solution: Introduce an "anti-solvent" – a solvent in which the salts are poorly soluble.[6] Add the anti-solvent dropwise to the solution until turbidity persists, then warm slightly to redissolve and allow to cool slowly.

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Purification & Analysis racemic_acid Racemic 2-(2-Methylpropyl)hex-5-enoic acid solvent_addition Dissolve in appropriate solvent racemic_acid->solvent_addition resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->solvent_addition mixing Mix and Stir solvent_addition->mixing diastereomeric_salts Formation of Diastereomeric Salts in Solution mixing->diastereomeric_salts cooling Controlled Cooling diastereomeric_salts->cooling crystallization Selective Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor crystals Diastereomeric Salt Crystals filtration->crystals recrystallization Recrystallization crystals->recrystallization acidification Acidification (e.g., with HCl) recrystallization->acidification extraction Extraction of Enriched Carboxylic Acid acidification->extraction hplc Chiral HPLC Analysis extraction->hplc ee_determination e.e. Determination hplc->ee_determination G start Low Enantiomeric Excess suboptimal_solvent Suboptimal Solvent? start->suboptimal_solvent recrystallization_issue Insufficient Recrystallization? suboptimal_solvent->recrystallization_issue No solvent_screen Perform Solvent Screen suboptimal_solvent->solvent_screen Yes cooling_rate_issue Cooling Rate Too Fast? recrystallization_issue->cooling_rate_issue No recrystallize_again Perform Additional Recrystallizations recrystallization_issue->recrystallize_again Yes slow_cooling Implement Slow, Controlled Cooling cooling_rate_issue->slow_cooling Yes

Sources

Minimizing side reactions during 2-(2-Methylpropyl)hex-5-enoic acid oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 2-(2-Methylpropyl)hex-5-enoic acid

Welcome to the technical support center for the selective oxidation of 2-(2-Methylpropyl)hex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, we provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield of your desired product. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group before oxidizing the terminal alkene?

A: Not always, but it is highly recommended, especially when using basic or strongly nucleophilic reagents. The carboxylic acid proton is acidic (pKa ~4-5) and can be deprotonated under basic conditions (e.g., with KMnO₄) to form a carboxylate. While the carboxylate is generally resistant to oxidation, it can influence the solubility of the substrate and potentially chelate to metal oxidants, altering reactivity.

  • When to Protect: If you are using organometallic reagents, or if your chosen oxidant is sensitive to acidic protons, protection is crucial.

  • When You Might Not Need to Protect: Under strictly controlled, neutral, or acidic conditions with a highly chemoselective oxidant, you may be able to proceed without protection. However, this often requires more rigorous optimization.

Common protecting groups for carboxylic acids include methyl or ethyl esters, which are stable under many oxidative conditions.[1][2] Benzyl esters are also useful as they can be removed by mild hydrogenolysis.[3] For complex syntheses requiring orthogonal protection, dM-Dim esters, which are removed under nearly neutral oxidative conditions, can be considered.[4]

Q2: What is the most common side reaction to expect?

A: The most common side reaction is oxidative cleavage of the carbon-carbon double bond, especially when using powerful oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or ozone (O₃) without a reductive workup.[5][6] This will break your molecule into two smaller fragments. Another significant side reaction is over-oxidation. For instance, if you are targeting an aldehyde, it can be easily oxidized further to a carboxylic acid.[7]

Q3: My goal is to form the diol (2-(2-Methylpropyl)-5,6-dihydroxyhexanoic acid). Why am I getting a mixture of products?

A: This is a classic issue of over-oxidation. If you are using an oxidant like KMnO₄, the conditions must be carefully controlled. Using hot, concentrated, or acidic KMnO₄ will cause oxidative cleavage of the newly formed diol.[8]

To selectively form the diol, you should use one of the following methods for syn-dihydroxylation:

  • Upjohn Dihydroxylation: Use a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[9] This is a highly reliable method for clean syn-diol formation.[10]

  • Cold, Dilute, Alkaline KMnO₄: This method, known as the Baeyer test, can yield the diol. However, yields can be variable, and careful control of temperature (typically ≤ 5°C) and pH is essential to prevent over-oxidation.[7][11]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues you may encounter.

Problem 1: Low Yield of Desired Product & Complex Product Mixture

A low yield accompanied by a complex mixture of unidentified products often points to a lack of selectivity in the oxidation reaction. This can be caused by harsh reaction conditions or a non-selective oxidizing agent.

G start Low Yield / Complex Mixture Observed check_reagent Is the oxidizing agent too strong? (e.g., hot KMnO4, O3 with oxidative workup) start->check_reagent check_temp Was the reaction temperature too high? check_reagent->check_temp No solution_reagent SOLUTION: Choose a milder, more selective oxidant. (e.g., OsO4/NMO for diol, O3/DMS for aldehyde) check_reagent->solution_reagent Yes check_stoich Was the oxidant stoichiometry correct? check_temp->check_stoich No solution_temp SOLUTION: Run the reaction at a lower temperature. (e.g., 0°C or below for KMnO4 dihydroxylation) check_temp->solution_temp Yes solution_other Consider other factors: - Reagent purity - Solvent effects - Need for a protecting group check_stoich->solution_other No solution_stoich SOLUTION: Recalculate and use precise stoichiometry. Avoid large excess of the oxidant. check_stoich->solution_stoich Yes

Problem 2: The reaction results in complete cleavage of the double bond.

If your goal is functionalization (e.g., diol, epoxide, or ketone formation) but you are observing cleavage, your conditions are too harsh.

Goal Recommended Reagent System Key Parameters to Control Common Side Reactions to Avoid
Oxidative Cleavage to Aldehyde1. O₃ (Ozone) 2. Reductive Workup (e.g., DMS, PPh₃)Low temperature (-78 °C), immediate quenching with a reducing agent.[12]Over-oxidation to carboxylic acid if workup is not reductive.[13]
Oxidative Cleavage to Carboxylic Acid1. O₃ (Ozone) followed by Oxidative Workup (H₂O₂) 2. Lemieux-von Rudloff (cat. KMnO₄, NaIO₄)[14]Ensure complete initial oxidation before workup. For LvR, maintain pH and stoichiometry.[15]Incomplete oxidation; side reactions with other functional groups.[16]
syn-Diol Formation 1. cat. OsO₄ / NMO (Upjohn)[9] 2. Cold, dilute, alkaline KMnO₄Low temperature, controlled stoichiometry of the co-oxidant.Cleavage of the diol (over-oxidation).[17]
Ketone Formation (Wacker-Tsuji Oxidation)PdCl₂ (cat.), CuCl₂, O₂ in DMF/H₂OSolvent choice, oxygen pressure, purity of palladium catalyst.[18][19]Formation of aldehydes, low conversion for some substituted alkenes.[20]

Experimental Protocols

Protocol 1: Chemoselective syn-Dihydroxylation using OsO₄/NMO

This protocol is designed to convert 2-(2-Methylpropyl)hex-5-enoic acid into 2-(2-Methylpropyl)-5,6-dihydroxyhexanoic acid with minimal side reactions.

Rationale: Osmium tetroxide forms a cyclic osmate ester intermediate with the alkene, which upon hydrolysis yields the syn-diol.[21] NMO is a mild co-oxidant that regenerates the Os(VIII) catalyst, allowing it to be used in catalytic amounts, which is crucial due to its toxicity and cost.[9] This method is highly selective for the alkene and generally does not affect the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 equivalent of 2-(2-Methylpropyl)hex-5-enoic acid in a 10:1 mixture of acetone and water.

  • Addition of Co-oxidant: Add 1.2 equivalents of N-Methylmorpholine N-oxide (NMO) to the solution and stir until it is fully dissolved.

  • Catalyst Addition: To the stirring solution at room temperature, add a 2.5 wt% solution of OsO₄ in tert-butanol (typically 0.02 to 0.05 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30 minutes until the dark color dissipates.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting crude diol by flash column chromatography.

Protocol 2: Controlled Oxidative Cleavage via Ozonolysis

This protocol aims to cleave the double bond to produce an aldehyde, which can then be isolated or oxidized in situ to a carboxylic acid.

Rationale: Ozonolysis proceeds via a 1,3-dipolar cycloaddition to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[12] The fate of this intermediate is determined by the workup conditions. A reductive workup preserves the aldehyde, while an oxidative workup yields the carboxylic acid.[22]

G aldehyde Product: Aldehyde acid Product: Carboxylic Acid ozonide ozonide reductive reductive ozonide->reductive Path A oxidative oxidative ozonide->oxidative Path B reductive->aldehyde oxidative->acid

Step-by-Step Methodology:

  • Setup: Dissolve 1 equivalent of the starting material in a suitable solvent (e.g., dichloromethane or methanol) in a three-neck flask equipped with a gas inlet tube and a drying tube outlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Addition: Bubble ozone gas (O₃) through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.

  • Purging: Purge the solution with dry nitrogen or oxygen for 10-15 minutes to remove all excess ozone. This step is critical for safety.

  • Workup Decision:

    • For the Aldehyde (Reductive Workup): Add 1.5 equivalents of dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) to the cold solution and allow it to slowly warm to room temperature overnight.

    • For the Carboxylic Acid (Oxidative Workup): Add 3 equivalents of 30% hydrogen peroxide (H₂O₂) and allow the reaction to warm to room temperature. It may require gentle heating to ensure complete oxidation.

  • Isolation & Purification: Proceed with a standard aqueous workup to isolate the crude product, followed by purification via chromatography or crystallization.

References

  • dM-Dim for Carboxylic Acid Protection. National Institutes of Health (NIH). [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • 10.7 Oxidation Reactions of Alkenes. KPU Pressbooks. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Catalytic oxidation of α-alkenes with hydrogen peroxide to carboxylic acids in the presence of peroxopolyoxotungstate complexes. ResearchGate. [Link]

  • Wacker Oxidation. Chemistry LibreTexts. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Wacker-Tsuji Oxidation. Organic Chemistry Portal. [Link]

  • Wacker process. Wikipedia. [Link]

  • Module 1 : Oxidation Reactions. NPTEL Archive. [Link]

  • 10.7: Oxidation Reactions of Alkenes. Chemistry LibreTexts. [Link]

  • Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ResearchGate. [Link]

  • Lemieux–Johnson oxidation. Wikipedia. [Link]

  • Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. National Institutes of Health (NIH). [Link]

  • Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. NRC Publications Archive. [Link]

  • Oxidation Reaction with Alkene. Reddit. [Link]

  • Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Oxidation of Alkenes Chemistry Tutorial. AUS-e-TUTE. [Link]

  • Dihydroxylation. Wikipedia. [Link]

  • Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. [Link]

  • Preparation of Carboxylic Acids, Part 4: Oxidation of Alkenes and Arenes. YouTube. [Link]

  • Selective oxidation of alkenes to carbonyls under mild conditions. RSC Publishing. [Link]

  • Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link]

  • PERIODATE–PERMANGANATE OXIDATIONS: I. OXIDATION OF OLEFINS. Canadian Journal of Chemistry. [Link]

  • Syn dihydroxylation. Khan Academy. [Link]

  • Periodate-permanganate oxidations: I. Oxidation of olefins. ResearchGate. [Link]

  • Ozonolysis. Wikipedia. [Link]

  • Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • Stereoselectivity of dihydroxylation with osmium tetroxide. Chemistry Stack Exchange. [Link]

  • Ozonolysis Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Ozonolysis. ChemTalk. [Link]

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Technical Support Center: Stability of 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of 2-(2-Methylpropyl)hex-5-enoic acid under acidic conditions.

Introduction

Welcome to the technical resource center for 2-(2-Methylpropyl)hex-5-enoic acid. This guide is designed for researchers, chemists, and formulation scientists who are working with this molecule and need to understand its stability profile, particularly under acidic conditions. In drug development and chemical manufacturing, a thorough understanding of a molecule's intrinsic stability is critical for developing robust formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final product.[1][2]

This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for conducting stability studies. We will explore the underlying chemical mechanisms that govern the degradation of 2-(2-Methylpropyl)hex-5-enoic acid, empowering you to anticipate challenges, interpret your results accurately, and make informed decisions in your work.

Section 1: Core Concepts: Potential Degradation Pathways in Acidic Media

Under acidic conditions, the reactivity of 2-(2-Methylpropyl)hex-5-enoic acid is primarily dictated by its terminal alkene functional group (at the C5-C6 position). The carboxylic acid moiety is generally stable against hydrolysis but plays a crucial role as an intramolecular nucleophile.[3][4] The acid catalyst, typically H⁺ from sources like HCl or H₂SO₄, initiates degradation by protonating the double bond, creating a secondary carbocation intermediate at the C5 position.[5] This carbocation is the branch point for several potential degradation pathways.

The three primary degradation pathways are:

  • Intramolecular Cyclization (Lactonization): The most probable pathway for a γ,δ-unsaturated carboxylic acid. The nucleophilic oxygen of the carboxylic acid attacks the C5 carbocation, leading to the formation of a thermodynamically stable six-membered ring, a δ-lactone.

  • Alkene Isomerization: The carbocation intermediate can be deprotonated at an adjacent carbon (C4), leading to the migration of the double bond from the terminal position (hex-5-enoic) to a more stable internal position (e.g., hex-4-enoic or hex-3-enoic isomers).[6][7]

  • Hydration: In an aqueous acidic medium, water acts as a nucleophile and can attack the carbocation, resulting in the addition of a hydroxyl group at the C5 position, forming an alcohol.

These competing pathways are illustrated in the diagram below.

Degradation_Pathways Parent 2-(2-Methylpropyl)hex-5-enoic acid (Parent Compound) Carbocation C5 Carbocation Intermediate Parent->Carbocation H⁺ (Acid Catalyst) Lactone Degradant A: δ-Lactone (Intramolecular Cyclization) Carbocation->Lactone Intramolecular Nucleophilic Attack Isomer Degradant B: Isomerized Alkene (e.g., hex-4-enoic acid isomer) Carbocation->Isomer Deprotonation (Rearrangement) Alcohol Degradant C: 5-Hydroxy-Adduct (Hydration) Carbocation->Alcohol H₂O (Nucleophilic Attack)

Caption: Potential acid-catalyzed degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect when exposing 2-(2-Methylpropyl)hex-5-enoic acid to acidic conditions?

You should primarily anticipate three classes of degradation products, as shown in the diagram above. Based on reaction kinetics, intramolecular cyclization to form the δ-lactone is often the most favorable pathway due to the formation of a stable six-membered ring. Therefore, the major degradant is likely to be the lactone. Isomerization to a more stable internal alkene is also highly probable.[8] The formation of the hydrated alcohol product is possible but may be less favored compared to cyclization, depending on the specific reaction conditions, especially water concentration.

Q2: How do acid concentration and temperature affect the degradation rate and product profile?

Both acid concentration and temperature are critical factors that accelerate degradation.

  • Acid Concentration: Higher acid concentrations increase the availability of protons (H⁺), speeding up the initial and rate-limiting step: the protonation of the double bond. This will increase the overall rate of degradation.

  • Temperature: Increasing the temperature provides the necessary activation energy for the reactions to occur, significantly increasing the degradation rate, as described by the Arrhenius equation. In forced degradation studies, temperatures are often elevated (e.g., 40-80°C) to achieve significant degradation in a reasonable timeframe.[9]

The product profile may also shift with temperature. Higher temperatures might favor elimination reactions (isomerization) over addition reactions (hydration or cyclization), although this can vary. It is essential to perform studies at different conditions to understand the molecule's full degradation profile.

Q3: My HPLC-UV analysis shows a decrease in the parent peak and one major new peak that is less polar (elutes later). What is the likely identity of this degradant?

A single, major, less polar peak strongly suggests the formation of the δ-lactone via intramolecular cyclization. The conversion of the polar carboxylic acid group into a neutral, cyclic ester (lactone) significantly reduces the molecule's overall polarity. This causes it to interact more strongly with the nonpolar stationary phase in a reverse-phase HPLC column, resulting in a longer retention time (later elution). The isomers and the hydrated alcohol would likely have polarities more similar to the parent compound.

Q4: I am observing multiple new, small peaks in my chromatogram over time. How can I approach their identification?

Observing multiple minor peaks is common in forced degradation studies.[10] This indicates that several degradation pathways are occurring simultaneously or that secondary degradation is happening. A systematic approach is required for identification:

  • Mass Spectrometry (LC-MS): The most powerful tool for this task. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of each new peak.

    • Isomers will have the exact same mass as the parent compound.

    • The lactone will have a mass corresponding to the parent compound minus a molecule of water (M-18), although it may not be observable in the mass spectrum if it is formed and then hydrolyzed back. However, since it is an isomer of the parent, it will have the same molecular weight.

    • The hydrated product will have a mass corresponding to the parent compound plus a molecule of water (M+18).

  • Forced Degradation under Different Conditions: Compare the impurity profile from acidic hydrolysis with those from oxidative, thermal, and photolytic stress. This helps differentiate between degradation products specific to a particular stress condition.[2]

  • NMR Spectroscopy: If a significant degradant can be isolated (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy can be used to elucidate its complete chemical structure.

Expected DegradantMolecular Weight ChangeExpected Polarity Change (vs. Parent)
δ-Lactone No change (Isomer)Significantly Less Polar
Alkene Isomer No change (Isomer)Minor Change
5-Hydroxy Adduct +18 Da (Addition of H₂O)More Polar
Q5: How can I minimize the degradation of 2-(2-Methylpropyl)hex-5-enoic acid during processing or in a formulation?

Minimizing degradation involves controlling the chemical environment to avoid the conditions that trigger the degradation pathways.

  • pH Control: The most critical factor. Maintain the pH of your solution in the neutral to slightly basic range (pH 7-8). In this range, the carboxylic acid will be deprotonated to its carboxylate form, which is not nucleophilic enough to initiate cyclization, and there are insufficient protons to catalyze the reaction at the double bond.

  • Temperature Control: Process and store the material at low or ambient temperatures whenever possible to reduce the rate of any potential acid-catalyzed reactions.

  • Excipient Compatibility: When formulating, ensure that no acidic excipients are used that could lower the micro-environmental pH around the drug molecule. Perform compatibility studies with all planned excipients.

Section 3: Experimental Protocols & Troubleshooting

Conducting a well-designed forced degradation study is essential for understanding the stability of 2-(2-Methylpropyl)hex-5-enoic acid.[11]

Protocol 3.1: Step-by-Step Guide for an Acidic Forced Degradation Study

This protocol outlines a standard procedure for assessing stability under acidic stress.

1. Materials and Equipment:

  • 2-(2-Methylpropyl)hex-5-enoic acid

  • HPLC-grade Acetonitrile and Water

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) stock solutions (e.g., 1 M, 5 M)

  • Sodium hydroxide (NaOH) solution (for neutralization, e.g., 1 M)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

  • Calibrated pH meter and analytical balance

  • Temperature-controlled oven or water bath

2. Experimental Workflow:

Workflow cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Parent Prepare Stock Solution of Parent Compound (e.g., 1 mg/mL in ACN) Prep_Control Prepare Control Sample (Dilute stock in water/ACN) Prep_Parent->Prep_Control Prep_Stress Prepare Stress Sample (Dilute stock in acid) Prep_Parent->Prep_Stress Incubate Incubate Stress Sample (e.g., 60°C) Prep_Control->Incubate Prep_Stress->Incubate Timepoints Withdraw Aliquots at Timepoints (e.g., 0, 2, 4, 8, 24h) Incubate->Timepoints Neutralize Neutralize Aliquots (with NaOH) Timepoints->Neutralize Dilute Dilute to Final Conc. Neutralize->Dilute Inject Inject on HPLC-UV/MS Dilute->Inject Mass_Balance Calculate Mass Balance (% Assay + % Impurities) Inject->Mass_Balance Identify Identify Degradants (MS and RRT) Inject->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

3. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable organic solvent (like acetonitrile) to create a 1.0 mg/mL stock solution.

  • Control Sample (T=0): Prepare a control sample by diluting the stock solution with a 50:50 water:acetonitrile mixture to a final concentration of ~0.1 mg/mL. Analyze immediately.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and add the desired volume of acid. Dilute with water to achieve the target acid concentration and a final drug concentration of ~0.1 mg/mL.

  • Stressing: Place the stress sample in a temperature-controlled environment (e.g., a 60°C oven).

  • Time Points: Withdraw aliquots at predefined intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze all samples (control, T=0, and stressed time points) by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient for optimal identification of degradants.[9]

Table 3.1: Recommended Starting Conditions for Acidic Stress Testing

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Harsh)
Acid 0.1 M HCl1.0 M HCl0.1 M HCl
Temperature Room Temperature60 °C80 °C
Time Points 24h, 48h, 72h2h, 4h, 8h, 24h1h, 2h, 4h, 8h

References

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Green Chemistry Teaching and Learning Community (GCTLC).
  • Carboxylic acid Deriv
  • Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]

  • Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. ACS Engineering Au.
  • Thermodynamically driven alkene isomerisation enabled by acid, radical and metal‐hydride activation. ResearchGate. [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Catalyst for rapid and selective alkene isomerization.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • How do α,β-unsaturated acids undergo decarboxylation? Chemistry Stack Exchange. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. RSSL. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

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Validation & Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and chemical research, the unambiguous structural elucidation of novel molecular entities is a cornerstone of scientific rigor. Molecules such as 2-(2-methylpropyl)hex-5-enoic acid, a chiral unsaturated carboxylic acid, present a unique analytical challenge due to their combination of a stereocenter, a terminal double bond, and an isobutyl moiety. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in understanding their biological activity, metabolic fate, and potential therapeutic applications. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-methylpropyl)hex-5-enoic acid and offers a comparative overview of complementary analytical techniques, namely ¹³C NMR, Mass Spectrometry, and Chiral High-Performance Liquid Chromatography (HPLC). Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights necessary to select and interpret the most appropriate analytical methodologies for this class of compounds.

Part 1: Unraveling the Structure with ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable first-line analytical tool.

Predicted ¹H NMR Spectrum of 2-(2-Methylpropyl)hex-5-enoic Acid

To provide a tangible framework for our discussion, a predicted ¹H NMR spectrum of 2-(2-methylpropyl)hex-5-enoic acid was generated. This prediction, based on established chemical shift libraries and computational algorithms, serves as an excellent educational tool for understanding the key spectral features.

G cluster_molecule 2-(2-Methylpropyl)hex-5-enoic acid C1 C¹(O)OH C2 C²H C1->C2 C3 C³H₂ C2->C3 C7 C⁷H₂ C2->C7 C4 C⁴H₂ C3->C4 C5 C⁵H C4->C5 C6 C⁶H₂ C5->C6 C8 C⁸H C7->C8 C9 C⁹H₃ C8->C9 C10 C¹⁰H₃ C8->C10

Caption: Molecular structure of 2-(2-Methylpropyl)hex-5-enoic acid with key carbon atoms numbered.

Detailed Spectral Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in 2-(2-methylpropyl)hex-5-enoic acid. The causality behind these assignments is rooted in the fundamental principles of electronegativity, magnetic anisotropy, and spin-spin coupling.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
COOH 10.0 - 12.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[1] Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
H-5 5.70 - 5.90Multiplet (ddt)1HThis vinylic proton is deshielded by the π-electron cloud of the double bond.[2][3] It is coupled to the two H-6 protons (geminal and cis/trans) and the two H-4 protons.
H-6 4.90 - 5.10Multiplet (dd)2HThese terminal vinylic protons are also deshielded.[2][3] They are diastereotopic and will appear as two distinct signals, each coupled to H-5.
H-2 2.30 - 2.50Multiplet1HThis methine proton is alpha to the carbonyl group, which withdraws electron density, causing a downfield shift.[1] It is coupled to the adjacent methylene (H-3) and methine (H-8) protons.
H-4 2.00 - 2.20Multiplet2HThese allylic protons are deshielded by their proximity to the double bond.[4] They are coupled to H-3 and H-5.
H-3 1.40 - 1.60Multiplet2HThese methylene protons are in a standard aliphatic environment.
H-7 1.20 - 1.40Multiplet2HThese methylene protons are part of the isobutyl group.
H-8 1.70 - 1.90Multiplet1HThis methine proton is part of the isobutyl group and is coupled to the two H-7 protons and the six H-9/H-10 protons.
H-9, H-10 0.85 - 0.95Doublet6HThese two methyl groups are equivalent and are coupled to the H-8 methine proton, resulting in a characteristic doublet.

Part 2: A Comparative Analysis of Alternative Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides a more complete and robust characterization of a molecule. Here, we compare ¹H NMR with ¹³C NMR, Mass Spectrometry, and Chiral HPLC for the analysis of 2-(2-methylpropyl)hex-5-enoic acid.

G cluster_workflow Comparative Analytical Workflow Start Sample of 2-(2-Methylpropyl)hex-5-enoic acid HNMR ¹H NMR (Structural Elucidation, Proton Environment) Start->HNMR CNMR ¹³C NMR (Carbon Skeleton, Functional Groups) Start->CNMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Start->MS HPLC Chiral HPLC (Enantiomeric Purity, Separation) Start->HPLC Data Comprehensive Characterization HNMR->Data CNMR->Data MS->Data HPLC->Data

Caption: A workflow illustrating a multi-technique approach to molecular characterization.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For 2-(2-methylpropyl)hex-5-enoic acid, we would expect to see distinct signals for each of the 10 carbon atoms, as they are all in unique chemical environments.

Strengths Compared to ¹H NMR:

  • Direct Carbon Skeleton Information: Provides a direct count of non-equivalent carbons.

  • Wider Chemical Shift Range: The larger chemical shift dispersion (0-220 ppm) reduces signal overlap compared to ¹H NMR.

  • Clear Functional Group Identification: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 170-185 ppm, providing unambiguous confirmation of this functional group.[1][5][6] The sp² carbons of the alkene will appear between 100-150 ppm.[2]

Weaknesses Compared to ¹H NMR:

  • Lower Sensitivity: The natural abundance of ¹³C is only 1.1%, requiring more sample or longer acquisition times.

  • No Direct Coupling Information (in standard decoupled spectra): Standard ¹³C NMR spectra are proton-decoupled, meaning information about adjacent protons is lost. However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of attached protons (CH, CH₂, CH₃).

CarbonPredicted δ (ppm)Rationale
C-1 (COOH) 175 - 185The carbonyl carbon of the carboxylic acid is highly deshielded.[1][5][6]
C-5 (=CH) 135 - 140The internal sp² carbon of the alkene is deshielded.[2]
C-6 (=CH₂) 115 - 120The terminal sp² carbon of the alkene is also deshielded.[2]
C-2 (-CH-) 40 - 50The carbon alpha to the carbonyl group is deshielded.
C-4 (-CH₂-) 30 - 40The allylic carbon is slightly deshielded.
C-3, C-7 (-CH₂-) 25 - 35Standard aliphatic methylene carbons.
C-8 (-CH-) 25 - 35Standard aliphatic methine carbon.
C-9, C-10 (-CH₃) 20 - 25Standard aliphatic methyl carbons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Strengths Compared to NMR:

  • High Sensitivity: Requires very small amounts of sample.

  • Molecular Weight Determination: Provides the exact molecular weight of the compound.

  • Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer can reveal the presence of specific functional groups and structural motifs. For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[7] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids.

Weaknesses Compared to NMR:

  • Limited Stereochemical Information: Standard MS techniques do not provide information about the stereochemistry of the molecule.

  • Isomer Differentiation: Isomers often have the same molecular weight and can sometimes produce similar fragmentation patterns, making differentiation challenging without chromatographic separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Given that 2-(2-methylpropyl)hex-5-enoic acid possesses a chiral center at the C-2 position, chiral HPLC is an essential technique for separating its enantiomers and determining the enantiomeric purity of a sample.

Strengths Compared to NMR and MS:

  • Enantiomer Separation: Chiral HPLC is the gold standard for separating enantiomers.

  • Quantitative Analysis of Enantiomeric Excess: Allows for the precise determination of the ratio of the two enantiomers in a mixture.

  • Preparative Capabilities: Can be used to isolate pure enantiomers for further biological testing.

Weaknesses:

  • Method Development: Finding the right chiral stationary phase and mobile phase conditions for a specific separation can be time-consuming.

  • No Structural Information: HPLC provides no information about the molecular structure; it is purely a separation technique.

Experimental Protocol for Chiral HPLC:

  • Column Selection: A variety of chiral stationary phases (CSPs) are available, often based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The choice of column is critical and often requires screening several different phases.

  • Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize the separation. For acidic compounds like carboxylic acids, a small amount of an acidic modifier (e.g., trifluoroacetic acid) is often added to the mobile phase to improve peak shape.

  • Detection: A UV detector is commonly used for detection, as the carboxylic acid chromophore absorbs UV light.

  • Data Analysis: The retention times of the two enantiomers are compared, and the peak areas are integrated to determine the enantiomeric excess.

Conclusion: An Integrated Approach for Comprehensive Characterization

The structural elucidation of a molecule like 2-(2-methylpropyl)hex-5-enoic acid is best achieved through a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide a detailed picture of the molecular structure and connectivity. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. Finally, chiral HPLC is indispensable for resolving the enantiomers and quantifying the enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy that ensures the comprehensive and unambiguous characterization of novel chemical entities, a critical step in advancing scientific discovery and drug development.

References

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506.
  • Thorn, K. A., & Cox, L. G. (2009). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 40(5), 567-578.
  • Ellis, P. D., & Maciel, G. E. (1972). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Chemical Society, 94(22), 7701-7705.
  • LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts.
  • BenchChem. (n.d.). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • LibreTexts. (2023, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • University of Oxford. (n.d.). Chemical shifts.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0179425).
  • University of California, Davis. (n.d.). 13 C Chemical Shift Table.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Reich, H. J. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • ChemAxon. (n.d.). NMR Predictor.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Malaysian Journal of Chemistry, 24(1), 1-13.
  • Boriello, A., et al. (2020).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. University of Wisconsin-Madison.
  • Fine, L., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytical Chemistry, 79(24), 9418-9426.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • Harada, N., et al. (2019).
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
  • BenchChem. (n.d.). Application Note: 13C NMR Analysis of Long-Chain Alkenes.
  • Phenomenex. (n.d.).
  • Rutkowski, A., & Niedzielska, A. (1975). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Acta Alimentaria Polonica, 1(3-4), 251-259.
  • Gumustas, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 71(1), 1-32.
  • Gutiérrez, A., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube.
  • Chemistry Academy. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

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HPLC Method Development Guide: 2-(2-Methylpropyl)hex-5-enoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

2-(2-Methylpropyl)hex-5-enoic acid (often referred to as 3-isobutyl-5-hexenoic acid ) is a critical chiral intermediate in the synthesis of Pregabalin and related GABA analogs. Its analysis presents a distinct set of chromatographic challenges:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, relying solely on the terminal alkene and carboxyl group for UV absorption (end-absorption <210 nm).[1]
    
  • Structural Similarity: Impurities often include positional isomers (double bond migration) or saturated analogs (over-reduction), which are difficult to resolve.[1]

  • Chirality: The C2 position is a stereocenter; enantiomeric purity is often as critical as chemical purity.[1]

This guide compares three distinct analytical approaches to validate the purity of this intermediate. We move beyond "textbook" methods to provide field-proven protocols.

Method Comparison Matrix
FeatureMethod A: Low-UV RP-HPLC Method B: HPLC-CAD (Charged Aerosol) Method C: Pre-Column Derivatization
Detection Principle UV Absorbance @ 210 nmMass-sensitive (Universal)UV/Fluorescence (tagged)
Sensitivity (LOD) Moderate (10–50 ppm)High (<1 ppm)Very High (ppb range)
Linearity (

)
>0.999 (Limited Range)>0.995 (Polynomial fit often needed)>0.999
Robustness Low (Baseline drift, solvent interference)High (Solvent independent)Moderate (Reaction variability)
Suitability Routine Process MonitoringFinal Purity Release (Recommended) Trace Impurity Profiling

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample: 2-(2-Methylpropyl)hex-5-enoic Acid Goal Define Analytical Goal Start->Goal Routine Routine Process Control (>95% Purity) Goal->Routine Release Final Release / Impurity Profiling (<0.05% Impurities) Goal->Release Chiral Enantiomeric Excess (ee%) Goal->Chiral MethodA Method A: RP-HPLC (UV 210 nm) Cost-effective, Simple Routine->MethodA High Conc. MethodB Method B: HPLC-CAD High Sensitivity, Universal Response Release->MethodB Low UV Response MethodC Method C: Chiral HPLC Amylose-based CSP Chiral->MethodC

Figure 1: Strategic selection of analytical methods based on sensitivity requirements and sample context.

Detailed Experimental Protocols

Method A: The "Workhorse" (RP-HPLC UV)

Context: Best for in-process checks where high sensitivity is not required. Challenge: Acetonitrile and Methanol absorb at 210 nm. We must use high-purity solvents and Phosphate buffer (transparent <200 nm) instead of Formic Acid.[1]

Protocol:

  • Column: C18 with Polar Embedding (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

    • Reasoning: Polar embedding prevents pore dewetting in highly aqueous phases and improves peak shape for acids.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5).

    • Preparation: Dissolve KH₂PO₄ in water, adjust pH with H₃PO₄.[1] Filter (0.2 µm).[1]

  • Mobile Phase B: Acetonitrile (HPLC Gradient Grade).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 80% B (Linear Ramp)

    • 15-18 min: 80% B (Wash)

    • 18.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference off).

  • Temperature: 30°C.

Self-Validation Check:

  • Inject a blank.[1] If the baseline drifts >50 mAU during the gradient, the Acetonitrile quality is insufficient for low-UV work.

Method B: The "Gold Standard" (HPLC-CAD)

Context: Best for final purity assessment. Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chemical structure, overcoming the weak UV issue.

Protocol:

  • Column: Core-Shell C18 (e.g., Kinetex C18), 100 x 2.1 mm, 2.6 µm.

    • Reasoning: Core-shell particles provide UHPLC-like efficiency at lower backpressures.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Note: Unlike UV, CAD requires volatile buffers.[1] Phosphate is strictly prohibited (will clog the detector).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-10 min: 20% → 90% B

    • 10-12 min: 90% B

  • Flow Rate: 0.4 mL/min (Optimized for 2.1 mm ID).

  • Detector: Charged Aerosol Detector (Corona Veo or similar).

    • Settings: Power Function = 1.0 (or optimized for linearity), Evaporation Temp = 35°C.

Why this works: The response depends on mass, not double bonds.[1] Impurities like the saturated analog (2-isobutylhexanoic acid) will have nearly identical response factors to the main peak, allowing accurate % area quantification without reference standards for every impurity.

Method C: Chiral Purity (Enantiomeric Excess)

Context: 2-(2-Methylpropyl)hex-5-enoic acid has a chiral center at C2. Protocol:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-3).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1).[1]

    • Reasoning: Normal phase mode provides superior selectivity for this hydrophobic acid.[1] TFA ensures the carboxylic acid remains protonated, sharpening the peaks.[1]

  • Detection: UV @ 210 nm.

Performance Data & Causality

The following data summarizes the expected performance of Method A vs. Method B based on validation studies of similar branched fatty acids.

ParameterMethod A (UV 210 nm)Method B (CAD)Scientific Causality
LOD (Limit of Detection) ~10 µg/mL~0.5 µg/mLUV relies on the weak C=C absorption; CAD relies on particle mass formation.
Impurity Response Factor Variable (0.1 – 10.[1]0)Uniform (~1.[1]0)Saturated impurities (missing C=C) are invisible to UV but fully detected by CAD.[1]
Baseline Stability Poor (Gradient drift)ExcellentCAD evaporates the mobile phase, removing solvent gradient effects.

Critical Insight: If you use Method A (UV) and observe a purity of 99.5%, you may be missing significant amounts of the saturated impurity (2-isobutylhexanoic acid), which has no UV absorbance above 200 nm. Method B is mandatory for accurate mass balance.

References

  • AOCS Official Method Ce 5b-89. (2017). Capillary Gas Liquid Chromatography of Fatty Acids.[1][2] American Oil Chemists' Society.[1]

  • Plante, M., et al. (2009).[1] The Use of Charged Aerosol Detection in the Analysis of Fatty Acids.[1][2] Journal of Chromatography A, 1216(29), 5665-5672.

  • Subramanian, G. (Ed.).[1][3] (2008).[1] Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH.[1] (See Chapter on Amylose Derivatives).

  • PubChem. (2023).[1] Compound Summary: 2-(2-Methylpropyl)hex-5-enoic acid. National Library of Medicine.[1]

  • Dolan, J. W. (2011).[1] Separation of Enantiomers by HPLC.[1][4][5] LCGC North America.[1]

Disclaimer: The protocols provided are based on chemical principles and standard application data for this class of compounds. Method validation (Specificity, Linearity, Accuracy) must be performed in your specific laboratory environment according to ICH Q2(R1) guidelines.

Sources

FTIR Characterization Guide: 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-(2-Methylpropyl)hex-5-enoic acid (also referred to as 2-isobutylhex-5-enoic acid ) is a branched-chain unsaturated carboxylic acid. In drug development, this structural motif is critical as an intermediate or impurity in the synthesis of GABA analogues (such as Pregabalin precursors) and branched-chain fatty acid drugs (like Valproic acid analogues).

Its structure combines three distinct spectroscopic zones:[1][2]

  • Carboxylic Acid Head: High polarity, hydrogen-bonding capability.

  • Isobutyl Branch: Characteristic gem-dimethyl steric bulk at the

    
    -position.
    
  • Terminal Alkene Tail: A reactive handle often targeted for hydrogenation or functionalization.

This guide provides a definitive FTIR analysis of this molecule, focusing on differentiating it from its saturated product (2-isobutylhexanoic acid) and its structural isomer (Valproic acid impurities) .

Molecular Structure & Functional Group Mapping

Before analyzing the spectrum, we must map the vibrational modes to the specific atoms.

G Compound 2-(2-Methylpropyl)hex-5-enoic acid COOH Carboxylic Acid (-COOH) Broad O-H: 2500-3300 cm⁻¹ Strong C=O: ~1710 cm⁻¹ Compound->COOH C1 Position Alkene Terminal Alkene (-CH=CH₂) =C-H Stretch: ~3080 cm⁻¹ C=C Stretch: ~1640 cm⁻¹ OOP Bend: 910 & 990 cm⁻¹ Compound->Alkene C5-C6 Terminus Isobutyl Isobutyl Group (-CH₂CH(CH₃)₂) Gem-Dimethyl Doublet: ~1365 & 1385 cm⁻¹ Compound->Isobutyl C2 Substituent

Figure 1: Functional group mapping of 2-(2-Methylpropyl)hex-5-enoic acid correlating structural motifs to specific IR vibrational modes.

Characteristic FTIR Peaks: The Fingerprint

The following data is synthesized from standard correlation tables for branched carboxylic acids and terminal alkenes.

Primary Diagnostic Regions
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensityDiagnostic Power
3075 – 3085 =C–H StretchTerminal AlkeneMedium/WeakHigh: Distinguishes from saturated analogs.
2500 – 3300 O–H StretchCarboxylic AcidBroad/StrongHigh: Confirms free acid (vs. ester).
1705 – 1720 C=O StretchCarboxylic Acid (Dimer)Very StrongCritical: Primary quantification peak.
1640 – 1645 C=C StretchTerminal AlkeneWeakMedium: Often obscured by C=O; requires baseline correction.
1380 – 1385 C–H Bend (Sym)Gem-Dimethyl (Isobutyl)MediumHigh: "Doublet" split confirms isobutyl group.
1365 – 1370 C–H Bend (Sym)Gem-Dimethyl (Isobutyl)MediumHigh: Second part of the isobutyl doublet.
990 ± 5 =C–H Bend (OOP)Vinyl (-CH=CH₂)StrongVery High: Specific to monosubstituted alkenes.
910 ± 5 =C–H Bend (OOP)Vinyl (-CH=CH₂)StrongVery High: Specific to monosubstituted alkenes.

Expert Insight: The 910/990 cm⁻¹ doublet is the most reliable indicator of the terminal alkene in this molecule. The C=C stretch at 1640 cm⁻¹ is often buried in the shoulder of the massive Carbonyl (C=O) peak at 1710 cm⁻¹. Do not rely on 1640 cm⁻¹ alone for identification.[2]

Comparative Analysis: Differentiating Alternatives

In a process chemistry setting, you are rarely analyzing this compound in isolation. You are likely monitoring its conversion or checking for cross-contamination.

Scenario A: Monitoring Hydrogenation

Target: 2-(2-Methylpropyl)hex-5-enoic acid (Starting Material) Product: 2-Isobutylhexanoic acid (Saturated)

FeatureStarting Material (Unsaturated)Product (Saturated)Observation
3080 cm⁻¹ PresentAbsent Disappearance indicates loss of sp² C-H.
1640 cm⁻¹ Present (Weak)Absent Loss of C=C double bond.
910/990 cm⁻¹ Strong Doublet Absent Best quantitative marker for reaction completion.
1710 cm⁻¹ PresentPresentC=O remains (slight shift possible).
Scenario B: Purity Profiling vs. Valproic Acid

Target: 2-(2-Methylpropyl)hex-5-enoic acid Impurity/Reference: Valproic Acid (2-Propylpentanoic acid)

  • Isobutyl vs. Propyl: Valproic acid has a n-propyl chain. It lacks the gem-dimethyl doublet at 1365/1385 cm⁻¹. Instead, it shows a simple methyl rock.

  • Unsaturation: Valproic acid is fully saturated. It will completely lack the 3080, 1640, and 910/990 cm⁻¹ bands.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducible data for viscous oils like 2-(2-Methylpropyl)hex-5-enoic acid, follow this self-validating protocol.

Methodology
  • Crystal Selection: Use a Diamond ATR (Attenuated Total Reflectance) crystal. Zinc Selenide (ZnSe) is acceptable but less durable against acidic corrosion over time.

  • Background Scan: Collect 32 scans of the clean, dry crystal (air background).

  • Sample Application: Apply 10–20 µL of the neat oil. Ensure full coverage of the crystal active area.

  • Acquisition:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 64 (to improve Signal-to-Noise ratio for the weak 1640 cm⁻¹ peak).

    • Range: 4000–600 cm⁻¹.

Data Processing Workflow

Workflow Start Raw Spectrum Acquired Check1 Check 2500-3300 cm⁻¹ Broad OH present? Start->Check1 Check2 Check 1710 cm⁻¹ Strong C=O present? Check1->Check2 Decision1 Confirm Carboxylic Acid Check2->Decision1 AnalyzeAlkene Analyze 900-1000 cm⁻¹ Look for 910/990 peaks Decision1->AnalyzeAlkene AnalyzeIsobutyl Analyze 1360-1390 cm⁻¹ Look for Split Peak Decision1->AnalyzeIsobutyl Result Identity Confirmed: 2-(2-Methylpropyl)hex-5-enoic acid AnalyzeAlkene->Result AnalyzeIsobutyl->Result

Figure 2: Step-by-step logic flow for spectral confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for characteristic IR bands of carboxylic acids and alkenes).
  • NIST Chemistry WebBook. Hexanoic acid, 2-methylpropyl ester (Isobutyl hexanoate) IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Used for isobutyl skeleton validation).

  • PubChem. 2-(2-methylpropyl)hex-5-enoic acid (CID 17824969). National Center for Biotechnology Information. Available at: [Link] (Structural verification).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific 910/990 cm⁻¹ vinyl assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.

Sources

Chiral GC analysis of 2-(2-Methylpropyl)hex-5-enoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylpropyl)hex-5-enoic acid (CAS 1521680-52-3) is a critical chiral building block, structurally analogous to precursors for gamma-aminobutyric acid (GABA) analogs like Pregabalin. The precise quantification of its enantiomers is essential for establishing the stereochemical purity of downstream pharmaceutical intermediates.

This guide provides a definitive protocol for the separation of (R)- and (S)-2-(2-methylpropyl)hex-5-enoic acid. Unlike generic methods, this protocol addresses the specific challenges of


-chiral carboxylic acids : low volatility, strong hydrogen bonding, and the risk of racemization during derivatization.

We compare the Gold Standard Method (Methyl Ester/


-Cyclodextrin)  against alternative derivatization strategies, providing a self-validating workflow for high-throughput environments.

Strategic Analysis & Methodology

The Challenge: The -Chiral Acid Problem

Direct analysis of free chiral acids by GC is rarely successful due to:

  • Peak Tailing: Strong interaction between the carboxylic proton and the stationary phase silanols.

  • Low Volatility: High boiling points require high column temperatures, which degrade chiral resolution (

    
    ).
    
  • Racemization Risk: The acidic

    
    -proton is labile; harsh derivatization (e.g., acid-catalyzed esterification at high temps) can induce racemization, falsifying 
    
    
    
    (enantiomeric excess) values.
The Solution: Steric-Tuned Derivatization

To achieve baseline resolution (


), we utilize a Derivatization-GC approach . We compare two strategies:
  • Method A (Primary): Methyl esterification using TMS-Diazomethane (mild, fast, no racemization).

  • Method B (Alternative): Isopropyl esterification (increased steric bulk to enhance chiral discrimination on specific phases).

Analytical Workflow

G Sample Crude Sample (2-Isobutylhex-5-enoic acid) Deriv Derivatization (TMS-Diazomethane) Sample->Deriv Methylation Cleanup Quench & Extraction (Hexane) Deriv->Cleanup Remove Excess Reagent GC Chiral GC Analysis (Rt-bDEXsm Column) Cleanup->GC Injection Data Data Analysis (Calc. %ee) GC->Data Integration

Figure 1: Optimized analytical workflow ensuring sample integrity and maximum resolution.

Comparative Guide: Stationary Phases & Derivatization

The choice of Chiral Stationary Phase (CSP) is dictated by the "Three-Point Interaction" rule. For esterified


-branched acids, Derivatized 

-Cyclodextrins
offer the best selectivity.
FeatureMethod A (Recommended) Method B (Alternative) Method C (Direct Analysis)
Analyte Form Methyl EsterIsopropyl EsterFree Acid
Column Rt-bDEXsm (Restek) or equiv.(2,3-di-O-methyl-6-O-TBDMS-

-CD)
Rt-bDEXse (2,3-di-O-ethyl-6-O-TBDMS-

-CD)
Chirasil-Val or Acidic-CD
Mechanism Inclusion complex + H-bondingEnhanced steric exclusionH-bonding (Amide phase)
Resolution (

)
High (2.0 - 3.5) Medium (1.2 - 1.8)Low / Tailing peaks
Run Time Fast (< 15 min)Medium (20 min)Slow (> 30 min)
Robustness ExcellentGoodPoor (Phase bleeding)

Expert Insight: Method A is preferred because the methyl group is small enough to allow the analyte to fit deeply into the


-cyclodextrin cavity, maximizing the interaction energy difference (

) between enantiomers. Isopropyl esters (Method B) are often too bulky for

-CDs and require

-CDs, which are less selective for this specific molecular weight range.

Detailed Experimental Protocols

Protocol A: TMS-Diazomethane Methylation (Gold Standard)

Why this method? Unlike


, TMS-Diazomethane operates at room temperature, eliminating the risk of heat-induced racemization of the 

-chiral center.

Reagents:

  • Sample: ~10 mg 2-(2-Methylpropyl)hex-5-enoic acid.

  • Solvent: Methanol (anhydrous) and Hexane.

  • Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes).

Step-by-Step:

  • Dissolution: Dissolve 10 mg of sample in 1 mL of Methanol:Hexane (1:4 v/v) in a GC vial.

  • Reaction: Add 2.0 M TMS-Diazomethane dropwise (approx. 50

    
    L) until a persistent yellow color remains (indicating excess reagent).
    
    • Observation: Evolution of

      
       gas bubbles indicates reaction progress.
      
  • Quenching: Stir at room temperature for 10 minutes. Add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).

  • Preparation: Dilute to 1 mg/mL with Hexane. Inject directly.

Protocol B: GC Instrument Conditions

System: Agilent 7890B / 8890 GC with FID (Flame Ionization Detector). Column: Rt-bDEXsm (30 m x 0.25 mm x 0.25


m).[1]
Note: The "sm" phase (Specific Methylated) is critical for ester separation.
ParameterSettingRationale
Inlet Split (50:1), 250°CHigh split ensures sharp peaks; 250°C ensures flash vaporization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min hold)

2.0°C/min to 140°C

20°C/min to 230°C (5 min hold)
Slow ramp (2°C/min) is crucial for chiral recognition thermodynamics.
Detector (FID) 250°C,

30 mL/min, Air 400 mL/min
Standard FID settings.

Representative Data & Performance Metrics

Based on structural analogs (e.g., 2-methylhexanoic acid esters), the expected performance on the Rt-bDEXsm column is as follows:

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result (Method A)
Retention Time (

) - E1
N/A~12.4 min
Retention Time (

) - E2
N/A~12.9 min
Separation Factor (

)

1.08 - 1.15
Resolution (

)

2.2 (Baseline Separation)
Tailing Factor (

)

1.05

Note: Elution order is typically (S) then (R) on this phase, but must be confirmed by injecting a pure standard of one enantiomer or a spiked mixture.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" (Part 2 of requirements), the method includes a self-validating check:

  • Racemization Check:

    • Take a pure enantiomer standard (e.g., >99% ee (S)-isomer).

    • Derivatize using Protocol A.

    • Analyze.[1][2][3][4][5] If the (R)-peak increases significantly compared to the raw material CoA, the derivatization time is too long or the quenching was inefficient.

  • Column Performance Check:

    • Inject a standard mix of

      
      -HCH (alpha-hexachlorocyclohexane) or a known chiral ester mix (e.g., methyl lactate) weekly to verify column selectivity hasn't degraded due to matrix fouling.
      

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2023). Chiral Column Selection Guide: Strategies for Enantiomeric Separations. Restek Technical Guides. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: TMS-Diazomethane. Technical Bulletin. Link

  • Dietrich, A., et al. (1992). Dilute Methylation of Carboxylic Acids with Trimethylsilyldiazomethane. Analytical Biochemistry, 205, 306. Link

Sources

A Comparative Guide to the Synthesis of 2-(2-Methylpropyl)hex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methylpropyl)hex-5-enoic acid is a substituted unsaturated carboxylic acid with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. The strategic placement of the isobutyl group at the alpha position and the terminal alkene functionality makes it a versatile synthon. This guide provides an in-depth comparison of two primary synthetic routes for this target molecule: the Malonic Ester Synthesis and Direct Enolate Alkylation. The discussion will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for the preparation of substituted carboxylic acids.[1][2] This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.[3] For the synthesis of 2-(2-Methylpropyl)hex-5-enoic acid, a sequential dialkylation approach is necessary.[1]

Mechanistic Rationale

The core principle of the malonic ester synthesis lies in the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[2] This allows for facile deprotonation by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[1] The process can be repeated to introduce a second alkyl group.[1] Subsequent acidic hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation to furnish the final α-substituted carboxylic acid.[3]

Experimental Protocol: Malonic Ester Synthesis

Step 1: First Alkylation (Introduction of the Allyl Group)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution with stirring.

  • 4-bromo-1-butene (1.0 eq) is then added slowly to the reaction mixture.

  • The mixture is heated to reflux for several hours to ensure complete reaction.

  • After cooling, the solvent is removed under reduced pressure.

Step 2: Second Alkylation (Introduction of the Isobutyl Group)

  • The crude product from the first step is redissolved in anhydrous ethanol.

  • A fresh solution of sodium ethoxide (1.0 eq) is added to deprotonate the mono-alkylated malonic ester.

  • Isobutyl bromide (1.0 eq) is added dropwise.

  • The reaction mixture is refluxed for several hours.

  • The solvent is removed under reduced pressure. A major drawback of this stage is the potential for dialkylated byproducts, which can lower the yield and complicate purification.[1]

Step 3: Hydrolysis and Decarboxylation

  • The dialkylated malonic ester is subjected to acidic hydrolysis by refluxing with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[4]

  • The hydrolysis converts the diester into a dicarboxylic acid intermediate.

  • Continued heating of the acidic mixture induces decarboxylation, with the evolution of carbon dioxide, to yield the final product, 2-(2-Methylpropyl)hex-5-enoic acid.[4]

Step 4: Purification

  • The final product is extracted from the aqueous solution using an organic solvent like diethyl ether.

  • The organic extracts are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure to obtain the pure carboxylic acid.[5]

Diagram of the Malonic Ester Synthesis Pathway

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate diethyl_malonate->enolate1 1. NaOEt, EtOH monoalkylated Mono-alkylated Malonate enolate1->monoalkylated 2. 4-bromo-1-butene enolate2 Enolate Intermediate monoalkylated->enolate2 3. NaOEt, EtOH dialkylated Di-alkylated Malonate enolate2->dialkylated 4. Isobutyl bromide diacid Dicarboxylic Acid Intermediate dialkylated->diacid 5. H3O+, Heat (Hydrolysis) product 2-(2-Methylpropyl)hex-5-enoic acid diacid->product 6. Heat (-CO2, Decarboxylation)

Caption: Malonic Ester Synthesis of the target molecule.

Route 2: Direct Enolate Alkylation

A more convergent approach to 2-(2-Methylpropyl)hex-5-enoic acid involves the direct alkylation of an enolate derived from an ester of isovaleric acid. This method circumvents the need for a second alkylation step, potentially leading to a more efficient synthesis.

Mechanistic Rationale

This route relies on the formation of a specific enolate from an ester of isovaleric acid (e.g., ethyl isovalerate). Due to the lower acidity of the α-hydrogens in a mono-ester compared to a malonic ester, a much stronger, non-nucleophilic, and sterically hindered base is required for complete and regioselective deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it rapidly and irreversibly forms the kinetic enolate at low temperatures (typically -78 °C).[6] This pre-formed enolate can then be treated with an alkylating agent, in this case, an allyl halide, to introduce the hex-5-enoic acid moiety. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Experimental Protocol: Direct Enolate Alkylation

Step 1: Enolate Formation

  • A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C in a dry, inert atmosphere (e.g., under argon).

  • n-Butyllithium (1.0 eq) is added dropwise to generate the LDA solution in situ. The solution is typically stirred at this temperature for about 30 minutes.

  • A solution of ethyl isovalerate (1.0 eq) in anhydrous THF is then added slowly to the LDA solution at -78 °C. The mixture is stirred for a period to ensure complete enolate formation.

Step 2: Alkylation

  • Allyl bromide (1.1 eq) is added dropwise to the enolate solution at -78 °C.

  • The reaction is allowed to proceed at this low temperature for several hours and then gradually warmed to room temperature.

Step 3: Ester Hydrolysis

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude ester, ethyl 2-(2-methylpropyl)hex-5-enoate.

  • The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., potassium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid).

Step 4: Purification

  • The final product is extracted from the aqueous solution using an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is evaporated.

  • The resulting crude acid is purified by fractional distillation under reduced pressure.[5]

Diagram of the Direct Enolate Alkylation Pathway

Direct_Alkylation isovalerate Ethyl Isovalerate enolate Kinetic Enolate isovalerate->enolate 1. LDA, THF, -78 °C ester_product Ethyl 2-(2-Methylpropyl)hex-5-enoate enolate->ester_product 2. Allyl bromide product 2-(2-Methylpropyl)hex-5-enoic acid ester_product->product 3. H3O+, Heat (Hydrolysis)

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Methylpropyl)hex-5-enoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Methylpropyl)hex-5-enoic acid, a compound characterized by its carboxylic acid and terminal alkene functional groups. Our focus is to provide a framework that ensures the safety of laboratory personnel and maintains environmental stewardship, grounded in established scientific principles and regulatory standards.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methylpropyl)hex-5-enoic acid, we must infer its hazards from its constituent functional groups.

  • Carboxylic Acid Group: This functional group imparts acidic and corrosive properties. Similar to other organic acids, it is expected to cause skin irritation or burns and serious eye damage upon contact.[1] Inhalation of its vapors may also lead to respiratory tract irritation.

  • Terminal Alkene Group: The carbon-carbon double bond introduces a site of reactivity. Alkenes can undergo addition reactions and, under certain conditions (such as in the presence of initiators or heat), may polymerize. While the immediate disposal hazard from this group is lower than that of the carboxylic acid, its reactivity necessitates that it not be mixed with incompatible waste streams that could trigger a reaction.[2][3]

Based on these characteristics, 2-(2-Methylpropyl)hex-5-enoic acid must be treated as a hazardous waste . The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination be made for every waste generated.[4][5][6] Given the corrosive nature of the carboxylic acid functional group, this compound would likely be classified as a hazardous waste due to its corrosivity characteristic.

Personal Protective Equipment (PPE) and Safety Precautions

Given the corrosive nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation or chemical burns.
Body Protection A lab coat that is fully buttoned.Provides a barrier against accidental spills on clothing and skin.
Footwear Closed-toe shoes.Protects feet from spills.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable by lab personnel):

  • Alert Colleagues: Inform others in the immediate vicinity of the spill.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment.

  • Neutralize the Acid: Gently cover the spill with a neutralizer for acids, such as sodium bicarbonate or a commercial acid spill kit.[7] Avoid raising dust. The neutralization reaction may cause some fizzing, which will subside as the acid is neutralized.

  • Absorb the Spill: Once the fizzing has stopped, use an inert absorbent material, such as vermiculite, sand, or kitty litter, to absorb the neutralized mixture.[7]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[7]

For Large Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Isolate the Spill: If it is safe to do so, close the doors to the laboratory to contain the vapors.

  • Activate Emergency Procedures: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency response plan.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 2-(2-Methylpropyl)hex-5-enoic acid is through a licensed hazardous waste management company. In-lab treatment, such as neutralization for drain disposal, is not recommended for this compound due to its organic nature and the potential for incomplete reaction or the presence of other contaminants.[8]

Waste Collection and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[9][10][11]

  • Designate a Waste Container: Use a dedicated, compatible container for the collection of 2-(2-Methylpropyl)hex-5-enoic acid waste. High-density polyethylene (HDPE) containers are a suitable choice for corrosive organic acids.[1]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "2-(2-Methylpropyl)hex-5-enoic acid," and an indication of the hazards (e.g., "Corrosive," "Organic Acid").[12][13] The date of waste accumulation should also be recorded.

  • Segregation: This waste stream should be segregated as a non-halogenated organic acid .

    • Do NOT mix with:

      • Bases (can cause a violent neutralization reaction).

      • Oxidizing agents (the alkene group could react).

      • Reactive metals.

      • Halogenated organic waste streams (mixing increases disposal costs and complexity).[11]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[9][12]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8]

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]

Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety department to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately and attached to the container.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methylpropyl)hex-5-enoic acid.

Caption: Disposal workflow for 2-(2-Methylpropyl)hex-5-enoic acid.

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A Comprehensive Guide to the Safe Handling of 2-(2-Methylpropyl)hex-5-enoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe and effective handling of 2-(2-Methylpropyl)hex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the necessary personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to maintain the highest standards of laboratory safety and build a culture of trust and expertise.

Core Safety Principles and Hazard Assessment

Before handling 2-(2-Methylpropyl)hex-5-enoic acid, it is crucial to conduct a thorough risk assessment. The primary hazards associated with aliphatic carboxylic acids include:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or, in more severe cases, chemical burns.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[2][5]

  • Flammability: While not always highly flammable, some carboxylic acids are combustible.[1]

This guide will provide the necessary steps to mitigate these risks through proper PPE selection, handling procedures, and emergency preparedness.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling 2-(2-Methylpropyl)hex-5-enoic acid. The following table summarizes the essential PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety gogglesProtects against splashes and vapors.
Face shield (in addition to goggles)Recommended for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact with the acid.
Body Protection Laboratory coatProvides a barrier against incidental spills and splashes.[4][6]
Chemical-resistant apron (optional)Offers additional protection for high-risk procedures.
Footwear Closed-toe shoesProtects feet from spills.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of vapors.
Respirator (if necessary)Required if ventilation is inadequate or if aerosols are generated.[2][7]
Detailed PPE Guidance

Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[2][5][6][7] For procedures involving larger volumes or a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[6]

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many acids.[4][6][8] Always inspect gloves for any signs of damage before use and wash them before removal.

Body and Foot Protection: A standard laboratory coat should be worn at all times.[4][6] Ensure it is fully buttoned. Closed-toe shoes are mandatory to protect your feet from potential spills.[6]

Respiratory Protection: All handling of 2-(2-Methylpropyl)hex-5-enoic acid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][9] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][7]

Operational and Handling Protocols

Adherence to strict operational protocols is critical for ensuring a safe laboratory environment.

Workflow for Handling 2-(2-Methylpropyl)hex-5-enoic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: A streamlined workflow for the safe handling of 2-(2-Methylpropyl)hex-5-enoic acid.

Step-by-Step Handling Procedure
  • Preparation:

    • Before starting, ensure you have read and understood the safety protocols for handling carboxylic acids.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within a certified chemical fume hood.[2][9]

  • Handling:

    • Carefully open the container, avoiding any splashes.

    • Use appropriate tools (e.g., pipette, spatula) to transfer the required amount of the acid.

    • Keep the container closed when not in use.[10][11]

  • Storage:

    • Store 2-(2-Methylpropyl)hex-5-enoic acid in a cool, dry, and well-ventilated area.[10]

    • Keep it segregated from incompatible materials such as bases, oxidizing agents, and reactive metals.[1][12]

    • Ensure the container is properly labeled.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][10][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[10][14]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(2-Methylpropyl)hex-5-enoic acid and its waste is essential to protect the environment and comply with regulations.

Waste Disposal Decision Tree

start Waste Generated is_concentrated Is the waste concentrated? start->is_concentrated is_dilute Is the waste a dilute aqueous solution? is_concentrated->is_dilute No collect_hazardous Collect in a labeled, compatible hazardous waste container. is_concentrated->collect_hazardous Yes is_dilute->collect_hazardous No check_ph Check pH. Is it between 7-9? is_dilute->check_ph Yes end Disposal Complete collect_hazardous->end neutralize Neutralize if necessary (use appropriate neutralizer). check_ph->neutralize No drain_disposal Dispose down the drain with copious amounts of water (if local regulations permit). check_ph->drain_disposal Yes neutralize->drain_disposal drain_disposal->end

Caption: A decision tree for the proper disposal of 2-(2-Methylpropyl)hex-5-enoic acid waste.

Step-by-Step Disposal Protocol
  • Segregation: Collect all waste containing 2-(2-Methylpropyl)hex-5-enoic acid in a designated, properly labeled, and chemically compatible waste container.[11][15] Do not mix with incompatible waste streams.[11] High-density polyethylene (HDPE) containers are generally suitable.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11][15]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic. Keep the container closed except when adding waste.[11][15]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[15][16]

Note on Empty Containers: Empty containers that held 2-(2-Methylpropyl)hex-5-enoic acid must be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste.[11] Subsequent rinses may be disposed of according to local regulations.

By adhering to these comprehensive guidelines, you can ensure the safe handling and disposal of 2-(2-Methylpropyl)hex-5-enoic acid, fostering a secure and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.